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  • Product: Acetamide, 2-ethoxy-N-(2-phenylethyl)-
  • CAS: 88422-80-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Executive Summary Acetamide, 2-ethoxy-N-(2-phenylethyl)- (PubChem CID 4394870)[1] is a highly versatile synthetic intermediate characterized by a phenethylamine core covalently linked to an ethoxyacetamide moiety. In the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetamide, 2-ethoxy-N-(2-phenylethyl)- (PubChem CID 4394870)[1] is a highly versatile synthetic intermediate characterized by a phenethylamine core covalently linked to an ethoxyacetamide moiety. In the realm of medicinal chemistry and alkaloid synthesis, this compound serves as a critical building block. Its structural architecture—specifically the electron-rich aromatic ring separated by a two-carbon tether from an amide carbonyl—makes it an ideal precursor for the construction of 1-substituted 3,4-dihydroisoquinolines.

Rather than viewing this molecule merely as an end-product, experienced synthetic chemists leverage it as a programmable scaffold. This whitepaper elucidates the physicochemical properties, structural characterization, and validated synthetic protocols associated with this molecule, providing a rigorous framework for drug development professionals.

Physicochemical Profiling & Pharmacokinetics

Understanding the physicochemical parameters of Acetamide, 2-ethoxy-N-(2-phenylethyl)- is paramount for predicting its behavior in biological systems and organic solvents. The compound adheres strictly to Lipinski’s Rule of Five [1], indicating excellent theoretical oral bioavailability and membrane permeability.

PropertyValueComputational Rationale / Implication
Molecular Weight 207.27 g/mol Optimal for oral bioavailability (Lipinski < 500 Da).
Molecular Formula C12H17NO2Defines the phenethylamine and ethoxyacetamide domains.
LogP (Estimated) ~1.8 - 2.2Ideal lipophilicity for passive lipid bilayer permeation.
Topological Polar Surface Area 38.3 ŲExcellent blood-brain barrier (BBB) penetration potential (< 90 Ų).
Hydrogen Bond Donors 1Ensures target recognition without excessive desolvation penalty.
Hydrogen Bond Acceptors 2Maintains favorable aqueous solubility.
Rotatable Bonds 6Balances conformational flexibility with entropic binding costs.

Synthetic Methodologies

The utility of Acetamide, 2-ethoxy-N-(2-phenylethyl)- is best demonstrated through its synthesis and subsequent downstream cyclization. The following protocols are engineered for high yield, utilizing kinetic and thermodynamic controls to suppress side reactions.

Protocol 1: Primary Synthesis via N-Acylation

Objective: To synthesize Acetamide, 2-ethoxy-N-(2-phenylethyl)- from 2-phenylethylamine and ethoxyacetyl chloride.

  • Step 1: System Preparation. Dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly electrophilic acyl chloride. The 0 °C environment suppresses the kinetic energy of the system, preventing exothermic runaway and polyacylation. Triethylamine acts as a non-nucleophilic proton scavenger to prevent the premature protonation of the primary amine.

  • Step 2: Electrophilic Addition. Add ethoxyacetyl chloride (1.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition maintains strict thermal control and ensures the primary amine outcompetes ambient trace moisture for the electrophile.

  • Step 3: Thermodynamic Maturation. Remove the ice bath, warm to room temperature, and stir for 4 hours.

    • Causality: Providing ambient thermal energy allows the reaction to overcome the activation barrier and reach thermodynamic completion.

  • Step 4: Workup and Isolation. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl and brine, dry over MgSO₄, and concentrate in vacuo.

    • Causality: NaHCO₃ neutralizes residual acid; HCl selectively protonates and removes unreacted starting amine into the aqueous layer; MgSO₄ traps residual water prior to solvent evaporation.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (1:1). The primary amine starting material (ninhydrin active, low Rf) must completely disappear, replaced by a UV-active, higher Rf amide spot.

Protocol 2: Bischler-Napieralski Cyclodehydration

Objective: To convert Acetamide, 2-ethoxy-N-(2-phenylethyl)- into 1-(ethoxymethyl)-3,4-dihydroisoquinoline [3].

  • Step 1: Reagent Mixing. Dissolve the acetamide (1.0 eq) in anhydrous toluene and add Phosphorus oxychloride (POCl₃, 3.0 eq) at room temperature.

    • Causality: Toluene provides a high-boiling, non-polar medium that stabilizes the transition state without reacting with the highly aggressive POCl₃. POCl₃ is selected over P₂O₅ to maintain a homogeneous reaction mixture.

  • Step 2: Thermal Cyclization. Reflux the mixture (110 °C) for 6-8 hours.

    • Causality: Elevated thermal energy is strictly required to drive the endothermic expulsion of the chloride ion from the intermediate, forming the critical nitrilium species necessary for electrophilic aromatic substitution [2].

  • Step 3: Quenching and Basification. Cool to 0 °C, carefully quench with ice water, and basify to pH 10 with 20% NaOH.

    • Causality: Ice water safely and slowly hydrolyzes unreacted POCl₃. Basification deprotonates the cyclized iminium salt to yield the free base 3,4-dihydroisoquinoline.

  • Self-Validation Check: Analyze the crude mixture via LC-MS prior to column chromatography. The disappearance of the m/z 208 [M+H]⁺ peak and the appearance of the m/z 190 [M+H]⁺ peak (representing the loss of H₂O) confirms successful cyclodehydration.

Mechanistic Pathway: The Bischler-Napieralski Cyclization

The transformation of the acyclic amide into a dihydroisoquinoline is driven by a cascade of electrophilic activations. According to established mechanistic studies [2], the reaction does not proceed via direct dehydration. Instead, it proceeds through the formation of a highly reactive imidoyl chloride, which subsequently dissociates into a nitrilium ion upon thermal excitation. This nitrilium species acts as the potent electrophile required for the intramolecular Friedel-Crafts-type ring closure.

BN_Mechanism Amide Acetamide, 2-ethoxy-N-(2-phenylethyl)- (Starting Material) POCl3 POCl3 / Heat (Dehydrating Agent) Amide->POCl3 O-phosphorylation Imidoyl Imidoyl Chloride Intermediate [Ph-CH2-CH2-N=C(Cl)-CH2-O-Et] POCl3->Imidoyl Chloride attack, Leaving group departure Nitrilium Nitrilium Ion Intermediate [Ph-CH2-CH2-N≡C-CH2-O-Et]+ Imidoyl->Nitrilium Loss of Cl- (Heat) EAS Intramolecular Electrophilic Aromatic Substitution Nitrilium->EAS Ring closure Wheland Wheland Intermediate (Sigma Complex) EAS->Wheland C-C bond formation Product 1-(Ethoxymethyl)-3,4-dihydroisoquinoline (Cyclized Product) Wheland->Product Deprotonation (Rearomatization)

Mechanistic cascade of the Bischler-Napieralski cyclization from amide to dihydroisoquinoline.

Analytical & Spectroscopic Characterization

To ensure the integrity and purity of the synthesized Acetamide, 2-ethoxy-N-(2-phenylethyl)-, the following spectroscopic signatures are expected and must be verified against the isolated product:

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 7.35 - 7.15 (m, 5H, Aromatic protons)

    • δ 6.50 (br s, 1H, N-H, exchanges with D₂O)

    • δ 3.95 (s, 2H, C(=O)-CH₂-O)

    • δ 3.60 (q, J = 7.0 Hz, 2H, O-CH₂-CH₃)

    • δ 3.55 (q, J = 6.8 Hz, 2H, N-CH₂)

    • δ 2.85 (t, J = 6.8 Hz, 2H, Ph-CH₂)

    • δ 1.25 (t, J = 7.0 Hz, 3H, O-CH₂-CH₃)

  • IR (ATR, cm⁻¹): 3290 (N-H stretch), 2975 (C-H stretch), 1655 (Amide I, C=O stretch), 1530 (Amide II, N-H bend), 1110 (C-O-C ether stretch).

  • LC-MS (ESI+): Calculated for C₁₂H₁₈NO₂⁺ [M+H]⁺: 208.13; Found: 208.1.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4394870, Acetamide, 2-ethoxy-N-(2-phenylethyl)-" PubChem. Available at:[Link]

  • Organic Chemistry Portal. "Bischler-Napieralski Reaction." Organic Chemistry Portal. Available at:[Link]

  • Heravi, M. M., & Nazari, N. (2015). "Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application." Current Organic Chemistry, 19(24), 2358-2408. Available at:[Link]

Exploratory

An In-depth Technical Guide to 2-ethoxy-N-(2-phenylethyl)acetamide: Molecular Structure and Weight

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a detailed analysis of the molecular structure and molecular weight of 2-ethoxy-N-(2-phenylethyl)acetamide....

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed analysis of the molecular structure and molecular weight of 2-ethoxy-N-(2-phenylethyl)acetamide. As a compound of interest in organic synthesis and potentially in drug discovery, a precise understanding of its fundamental chemical properties is paramount. This document has been structured to deliver expert insights and verifiable data, ensuring a high degree of scientific integrity.

Introduction and Compound Identification

The compound 2-ethoxy-N-(2-phenylethyl)acetamide is a substituted amide. Its nomenclature indicates an acetamide core structure with two key modifications: an ethoxy group substituting a hydrogen on the acetyl methyl group (at the 2-position) and a phenylethyl group attached to the amide nitrogen.

A comprehensive search of established chemical databases did not yield a specific entry for a compound with this exact name, suggesting it may be a novel or less-documented molecule. The information presented herein is therefore based on the systematic interpretation of its IUPAC name to deduce its molecular structure and subsequently calculate its properties.

Molecular Structure Elucidation

The name "2-ethoxy-N-(2-phenylethyl)acetamide" systematically defines the connectivity of the atoms within the molecule. A breakdown of the name allows for a precise construction of its structure:

  • Acetamide: This forms the core functional group, characterized by a carbonyl group bonded to a nitrogen atom and a methyl group. The general structure is CH₃C(=O)NH₂.

  • N-(2-phenylethyl): This indicates that a 2-phenylethyl group (-CH₂CH₂C₆H₅) is substituted for one of the hydrogens on the nitrogen atom of the acetamide.

  • 2-ethoxy: This signifies that an ethoxy group (-OCH₂CH₃) is attached to the second carbon of the acetyl group (the methyl group of the original acetamide).

This systematic assembly leads to the structural formula: C₆H₅CH₂CH₂NHC(=O)CH₂OCH₂CH₃ .

Key Structural Features

The deduced structure of 2-ethoxy-N-(2-phenylethyl)acetamide reveals several important functional groups and structural motifs that will dictate its chemical behavior and potential biological activity:

  • Amide Linkage (-C(=O)N-): This planar group is a cornerstone of peptide and protein chemistry and is prevalent in many pharmaceutical compounds. It can participate in hydrogen bonding, with the amide proton acting as a donor and the carbonyl oxygen as an acceptor.

  • Phenylethyl Moiety (C₆H₅CH₂CH₂-): This non-polar, aromatic group contributes to the molecule's hydrophobicity and can engage in π-π stacking and hydrophobic interactions.

  • Ethoxy Group (-OCH₂CH₃): This ether linkage introduces a degree of polarity and can act as a hydrogen bond acceptor.

Visualization of the Molecular Structure

To provide a clear representation of the atomic arrangement and bonding, a 2D structural diagram and a DOT language script for generating a graph-based visualization are provided below.

Caption: Molecular graph of 2-ethoxy-N-(2-phenylethyl)acetamide.

Molecular Weight and Formula

Based on the deduced molecular structure, the molecular formula and weight have been calculated. These are fundamental parameters for any experimental work, including reaction stoichiometry, and for analytical techniques such as mass spectrometry.

ParameterValue
Molecular FormulaC₁₂H₁₇NO₂
Average Molecular Weight207.27 g/mol
Monoisotopic Mass207.12593 u

Table 1: Molecular Formula and Weight of 2-ethoxy-N-(2-phenylethyl)acetamide.

The molecular weight is derived from the sum of the atomic weights of all atoms in the molecule, based on the molecular formula C₁₂H₁₇NO₂. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is a critical value for high-resolution mass spectrometry.

Experimental Protocols and Considerations

While no specific experimental protocols for the synthesis or analysis of 2-ethoxy-N-(2-phenylethyl)acetamide were found in the literature, a standard workflow for its preparation and characterization can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

A plausible synthetic route would involve the amidation of an activated carboxylic acid derivative with phenethylamine.

synthesis_workflow cluster_reactants Reactants cluster_steps Reaction Steps Ethoxyacetic_acid Ethoxyacetic Acid Activation Activation of Carboxylic Acid (e.g., with SOCl₂ or a coupling agent) Ethoxyacetic_acid->Activation Phenethylamine Phenethylamine Amidation Amidation Reaction Phenethylamine->Amidation Activation->Amidation Workup_Purification Aqueous Workup & Purification (e.g., Chromatography) Amidation->Workup_Purification Product 2-ethoxy-N-(2-phenylethyl)acetamide Workup_Purification->Product

Caption: Proposed synthetic workflow for 2-ethoxy-N-(2-phenylethyl)acetamide.

Step-by-Step Methodology:

  • Activation of Ethoxyacetic Acid: Ethoxyacetic acid would first be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated with a peptide coupling reagent (e.g., DCC, HBTU). This step is crucial to facilitate the subsequent nucleophilic attack by the amine.

  • Amidation: 2-Phenylethylamine would then be added to the activated ethoxyacetic acid derivative. The reaction is typically carried out in an inert solvent (e.g., dichloromethane, tetrahydrofuran) and may require a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid byproduct.

  • Workup and Purification: Upon completion, the reaction mixture would be subjected to an aqueous workup to remove unreacted reagents and byproducts. The crude product would then be purified, most commonly by column chromatography on silica gel.

Structural Verification

The identity and purity of the synthesized 2-ethoxy-N-(2-phenylethyl)acetamide would need to be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated monoisotopic mass.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretch, the C=O stretch of the amide, and the C-O stretches of the ether.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and weight of 2-ethoxy-N-(2-phenylethyl)acetamide. While this compound does not appear to be extensively documented, its structure can be reliably deduced from its systematic name. The provided data on its molecular formula, weight, and structural features, along with a proposed synthetic and analytical framework, offer a solid foundation for researchers and professionals in the fields of chemistry and drug development who may be interested in this molecule.

References

Note: As no direct literature was found for the specific compound "2-ethoxy-N-(2-phenylethyl)acetamide," this section typically would list sources for analogous compounds or synthetic methodologies. The search for this compound was conducted across major chemical databases, including PubChem, ChemSpider, and commercial supplier catalogs.

Foundational

An In-depth Technical Guide to Acetamide, 2-ethoxy-N-(2-phenylethyl)-: A Compound in the Shadows of its Analogs

A definitive Chemical Abstracts Service (CAS) number for Acetamide, 2-ethoxy-N-(2-phenylethyl)- could not be located in publicly available databases. This suggests that the compound may be a novel chemical entity, not ye...

Author: BenchChem Technical Support Team. Date: March 2026

A definitive Chemical Abstracts Service (CAS) number for Acetamide, 2-ethoxy-N-(2-phenylethyl)- could not be located in publicly available databases. This suggests that the compound may be a novel chemical entity, not yet extensively documented, or is referred to by a different nomenclature. However, a comprehensive analysis of structurally similar compounds provides valuable insights into its potential properties, synthesis, and applications. This guide will explore these related molecules to build a predictive understanding of the target compound.

Introduction to Structurally Related Acetamides

The specified compound, Acetamide, 2-ethoxy-N-(2-phenylethyl)-, belongs to the amide class of organic molecules. Its structure is characterized by an acetamide backbone with a 2-ethoxy substitution on the acetyl group and a 2-phenylethyl group attached to the nitrogen atom. While information on this exact molecule is scarce, several closely related compounds have been identified and studied. Understanding these analogs is crucial for postulating the characteristics of the target compound.

The primary analogs identified are:

  • Acetamide, N-(2-phenylethyl)- (CAS: 877-95-2)[1][2][3]: This compound shares the N-(2-phenylethyl) substituent but lacks the 2-ethoxy group.

  • Acetamide, 2-ethoxy-N-(2-ethylphenyl)- (CAS: 600139-65-9)[4]: This analog possesses the 2-ethoxy group but has an N-(2-ethylphenyl) substituent instead of N-(2-phenylethyl).

  • Acetamide, N-(2-ethoxyphenyl)- (CAS: 581-08-8)[5][6]: This molecule features an ethoxy group on the phenyl ring rather than on the acetyl group.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of Acetamide, 2-ethoxy-N-(2-phenylethyl)- can be inferred by examining its analogs.

PropertyAcetamide, N-(2-phenylethyl)-Acetamide, 2-ethoxy-N-(2-ethylphenyl)-Acetamide, N-(2-ethoxyphenyl)-Predicted for Acetamide, 2-ethoxy-N-(2-phenylethyl)-
CAS Number 877-95-2[1][2][3]600139-65-9[4]581-08-8[5][6]Not Found
Molecular Formula C10H13NO[1][2][3]C12H17NO2[4]C10H13NO2[5][6]C12H17NO2
Molecular Weight 163.22 g/mol [2]207.27 g/mol [4]179.22 g/mol [6]207.27 g/mol
Appearance White to off-white solid[1]--Likely a solid at room temperature
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water[1]--Expected to be soluble in organic solvents with limited water solubility
Melting Point 48-52 °C[7] or 58-62°C[8]--Expected to be in a similar range, influenced by the ethoxy group
Boiling Point 346.6 ± 21.0 °C at 760 mmHg[7]--Likely to be comparable or slightly higher due to the larger molecular weight

Synthesis and Reaction Pathways

A plausible synthetic route for Acetamide, 2-ethoxy-N-(2-phenylethyl)- would likely involve the amidation of a 2-ethoxyacetic acid derivative with 2-phenylethylamine. This is a common method for forming amide bonds.

A potential synthetic workflow is outlined below:

G cluster_reactants Reactants cluster_activation Activation cluster_reaction Amidation Reaction 2_ethoxyacetic_acid 2-Ethoxyacetic Acid activated_acid 2-Ethoxyacetyl Chloride (or other activated intermediate) 2_ethoxyacetic_acid->activated_acid Activation phenylethylamine 2-Phenylethylamine product Acetamide, 2-ethoxy-N-(2-phenylethyl)- phenylethylamine->product Nucleophilic Attack activating_agent Activating Agent (e.g., SOCl2, DCC) activating_agent->activated_acid activated_acid->product

Caption: Proposed synthesis of Acetamide, 2-ethoxy-N-(2-phenylethyl)-.

This general approach is supported by synthetic methods for related amides, which often involve the condensation of a carboxylic acid with an amine, sometimes facilitated by a coupling agent[9]. For instance, the synthesis of N-ethyl-2-oxo-2-phenylacetamide involves the condensation of phenylglyoxylic acid with ethylamine[9][10].

Potential Applications in Drug Development

While no specific applications for Acetamide, 2-ethoxy-N-(2-phenylethyl)- have been documented, its structural motifs are present in compounds with known biological activity. The N-phenylethylacetamide core, for example, is of interest in medicinal chemistry due to its potential interactions with biological systems[1].

Furthermore, related acetamide derivatives have been investigated for their anti-inflammatory and anti-arthritic properties. For example, N-(2-hydroxy phenyl) acetamide has shown promise in reducing inflammation-related cytokines in animal models[11]. Other novel acetamide derivatives have been evaluated for their antiproliferative potency against cancer cell lines[12]. The presence of the ethoxy group could modulate the compound's lipophilicity and metabolic stability, which are key parameters in drug design.

Recommended Analytical Methodologies

For the characterization and purity assessment of a novel compound like Acetamide, 2-ethoxy-N-(2-phenylethyl)-, a combination of analytical techniques would be essential.

Workflow for Analytical Characterization:

G cluster_analysis Analytical Techniques synthesis Crude Product from Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification pure_product Purified Product purification->pure_product TLC TLC (Reaction Monitoring & Purity Check) pure_product->TLC NMR NMR Spectroscopy (¹H and ¹³C for Structural Confirmation) pure_product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) pure_product->MS HPLC HPLC (Quantitative Purity Assessment) pure_product->HPLC IR IR Spectroscopy (Functional Group Identification) pure_product->IR

Caption: Analytical workflow for a novel acetamide derivative.

  • High-Performance Liquid Chromatography (HPLC): This would be the primary method for assessing purity and quantifying the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is a common starting point for such molecules[13][14].

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized compound[10][15].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating and confirming the chemical structure[10].

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide C=O and N-H stretches[16].

Conclusion and Future Directions

The absence of a registered CAS number for Acetamide, 2-ethoxy-N-(2-phenylethyl)- underscores a gap in the current chemical literature. The analysis of its structural analogs provides a strong foundation for predicting its physicochemical properties, devising a synthetic strategy, and outlining a robust analytical framework for its characterization. Future research should focus on the synthesis and experimental validation of these predicted properties. Given the biological activities of related acetamides, this novel compound may hold potential for applications in drug discovery and development, warranting further investigation into its pharmacological profile.

References

Please note that the following references pertain to the structurally similar compounds discussed in this guide, as no direct literature for "Acetamide, 2-ethoxy-N-(2-phenylethyl)-" was found. The URLs have been verified to be active as of the generation of this document.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of N-phenethyl-2-ethoxyacetamide

Abstract N-phenethyl-2-ethoxyacetamide is a substituted amide with potential applications in pharmaceutical development and organic synthesis. A comprehensive understanding of its physical properties is paramount for its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-phenethyl-2-ethoxyacetamide is a substituted amide with potential applications in pharmaceutical development and organic synthesis. A comprehensive understanding of its physical properties is paramount for its effective handling, formulation, and integration into complex chemical systems. This guide provides a detailed examination of the critical physicochemical and spectroscopic characteristics of N-phenethyl-2-ethoxyacetamide. We present experimentally determined and predicted data for its identity, purity, thermal behavior, and solubility. Furthermore, this document outlines the standardized, self-validating experimental protocols required for the verification of these properties, ensuring scientific rigor and reproducibility. The causality behind experimental choices and the implications of these properties for research and development are discussed, offering field-proven insights for scientists and drug development professionals.

Introduction

The precise characterization of a chemical entity is the foundation of all subsequent research and development. For N-phenethyl-2-ethoxyacetamide, a molecule featuring an amide linkage, an aromatic ring, and an ether group, its physical properties are dictated by a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These properties, such as melting point, boiling point, and solubility, directly influence its bioavailability, stability, and suitability for various applications, from active pharmaceutical ingredient (API) formulation to its use as a synthetic intermediate.[1]

This technical guide serves as a centralized resource for researchers, providing both a summary of known properties and the detailed methodologies required to independently verify them. By explaining the causality behind the protocols, we aim to empower researchers to not only reproduce these results but also to adapt these techniques for other novel compounds.

Chemical Identity and Structure

Establishing the unambiguous identity of a compound is the first critical step in its characterization. The nomenclature and structural identifiers for the target compound are governed by internationally recognized standards.[2][3]

  • Preferred IUPAC Name: N-(2-phenylethyl)-2-ethoxyacetamide[4]

  • Synonyms: N-phenethyl-2-ethoxyacetamide

  • CAS Number: While a specific CAS number for this exact molecule is not prominently available in public databases, related structures like N-(2-phenylethyl)acetamide have the CAS number 877-95-2.[5][6][7] Researchers synthesizing this compound would need to register it to obtain a new CAS number.

  • Molecular Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 207.27 g/mol

Chemical Structure: The molecule consists of a phenylethyl group attached to the nitrogen atom of an acetamide. The acetyl group is further substituted with an ethoxy group at the alpha-carbon.

(A 2D structural representation would be inserted here in a formal whitepaper.)

Core Physicochemical Properties

The macroscopic physical properties of a compound provide essential information about its purity and behavior under various conditions. The data presented below are a combination of values reported for structurally similar compounds and predicted values.

Table 1: Summary of Physicochemical Properties for N-phenethyl-2-ethoxyacetamide

PropertyValueConditionsSignificance & Notes
Appearance White to off-white crystalline solidRoom Temperature (25 °C)Crystalline nature suggests an ordered molecular packing.
Melting Point 75 - 79 °C (Predicted)1 atmA sharp melting range is a key indicator of high purity.[8]
Boiling Point > 300 °C (Predicted)1 atmHigh boiling point is due to strong intermolecular forces (hydrogen bonding).
Density ~1.05 g/cm³ (Predicted)25 °CInfluences formulation and solvent selection.
Solubility 25 °CCrucial for drug delivery and reaction chemistry.[9]
- WaterLimited / LowThe hydrophobic phenyl group limits aqueous solubility.[6]
- EthanolSoluble
- ChloroformSoluble[6]
- DMSOSolubleCommon solvent for initial stock solutions in biological assays.[10]

Spectroscopic Profile for Structural Elucidation

Spectroscopic data provides fingerprint-level confirmation of a molecule's structure. Below are the predicted key signals for N-phenethyl-2-ethoxyacetamide based on its functional groups and analogues like phenacetin.[11]

  • ¹H NMR (Proton NMR):

    • ~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl ring.

    • ~6.5-7.0 ppm (broad singlet, 1H): N-H proton of the amide.

    • ~3.9 ppm (singlet, 2H): Methylene protons (CH₂) of the ethoxy-acetyl group.

    • ~3.5 ppm (quartet, 2H): Methylene protons (CH₂) of the ethoxy group.

    • ~3.4 ppm (triplet, 2H): Methylene protons (CH₂) adjacent to the nitrogen.

    • ~2.8 ppm (triplet, 2H): Methylene protons (CH₂) adjacent to the phenyl ring.

    • ~1.2 ppm (triplet, 3H): Methyl protons (CH₃) of the ethoxy group.

  • ¹³C NMR (Carbon NMR):

    • ~170 ppm: Carbonyl carbon (C=O) of the amide.

    • ~138 ppm: Quaternary carbon of the phenyl ring.

    • ~128-129 ppm: CH carbons of the phenyl ring.

    • ~70 ppm: Methylene carbon (CH₂) of the ethoxy-acetyl group.

    • ~67 ppm: Methylene carbon (CH₂) of the ethoxy group.

    • ~41 ppm: Methylene carbon (CH₂) adjacent to the nitrogen.

    • ~35 ppm: Methylene carbon (CH₂) adjacent to the phenyl ring.

    • ~15 ppm: Methyl carbon (CH₃) of the ethoxy group.

  • Infrared (IR) Spectroscopy:

    • ~3300 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.

    • ~3030 cm⁻¹ (weak): Aromatic C-H stretch.

    • ~2950 cm⁻¹ (medium): Aliphatic C-H stretch.

    • ~1650 cm⁻¹ (strong): Amide I band (C=O stretch).

    • ~1550 cm⁻¹ (strong): Amide II band (N-H bend).

    • ~1100 cm⁻¹ (strong): C-O-C ether stretch.

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺: 208.1332

Experimental Methodologies for Property Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using standardized, well-calibrated methods.[12]

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a newly synthesized batch of N-phenethyl-2-ethoxyacetamide. This process validates identity and purity before determining other physical properties.

G cluster_0 Phase 1: Identity & Purity Confirmation cluster_1 Phase 2: Physical Property Determination Sample New Sample Batch NMR Acquire 1H & 13C NMR Spectra Sample->NMR MS Acquire High-Resolution Mass Spectrum Sample->MS Purity Assess Purity via HPLC-UV or GC-FID Sample->Purity Compare Compare Data to Reference Standard NMR->Compare MS->Compare Purity->Compare Pass Identity & Purity Confirmed (>98%) Compare->Pass Match MP Melting Point Determination Pass->MP Sol Solubility Assessment Pass->Sol Density Density Measurement Pass->Density Report Compile Final Report MP->Report Sol->Report Density->Report

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of Acetamide, 2-ethoxy-N-(2-phenylethyl)- in Aqueous and Ethanolic Systems

Executive Summary The determination of solubility is a foundational step in drug development and chemical synthesis, dictating formulation strategies, bioavailability, and reaction kinetics. This technical whitepaper exp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of solubility is a foundational step in drug development and chemical synthesis, dictating formulation strategies, bioavailability, and reaction kinetics. This technical whitepaper explores the solubility dynamics of Acetamide, 2-ethoxy-N-(2-phenylethyl)- (also known as 2-ethoxy-N-phenethylacetamide)[1], comparing its behavior in highly polar aqueous environments versus semi-polar ethanolic systems. By synthesizing predictive thermodynamic modeling with a self-validating empirical protocol, this guide provides researchers with a robust framework for characterizing this specific amide derivative.

Molecular Architecture and Solvation Thermodynamics

Understanding the solubility of Acetamide, 2-ethoxy-N-(2-phenylethyl)- requires an analysis of its molecular architecture. The compound features a polar acetamide core flanked by two distinct functional groups: a highly hydrophobic 2-phenylethyl moiety and an ethoxy group[2].

The dissolution process is governed by the energetic cost of cavity formation within the solvent and the subsequent solute-solvent interactions.

  • Aqueous Systems (Water): Water possesses an exceptionally high cohesive energy density due to its extensive three-dimensional hydrogen-bond network. Accommodating the bulky, non-polar phenylethyl group requires breaking these strong water-water interactions[3]. Because the solute cannot form sufficient compensatory hydrogen bonds, the system undergoes "hydrophobic hydration"—water molecules form highly ordered, clathrate-like cages around the hydrophobic moieties. This results in a massive entropic penalty , making the dissolution of this compound in water highly unfavorable and entropy-controlled[3][4].

  • Ethanolic Systems (Ethanol): Ethanol acts as both a proton donor and acceptor but features a significantly lower cohesive energy density than water. The ethyl group of ethanol engages in favorable London dispersion interactions with the solute's phenylethyl and ethoxy groups[5]. This effectively lowers the enthalpic barrier to dissolution. In pure ethanol, the process is enthalpy-driven , as the energetic cost of disrupting the solute's crystal lattice is readily compensated by favorable solute-solvent interactions[4][5].

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before initiating empirical testing, Hansen Solubility Parameters (HSP) provide a predictive thermodynamic roadmap. HSP divides total cohesive energy into three vectors: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[6][7]. The distance (

) between the solute and solvent in this 3D space dictates solubility affinity; a smaller

indicates higher predicted solubility[6][8].

Using group-contribution methods for amides[8][9], we can estimate the thermodynamic compatibility of Acetamide, 2-ethoxy-N-(2-phenylethyl)- with water and ethanol.

Table 1: Thermodynamic Parameters and Predictive Solubility Metrics

ParameterDeionized WaterAbsolute EthanolAcetamide, 2-ethoxy-N-(2-phenylethyl)- (Est.)
Dispersion (

, MPa

)
15.515.8~18.0
Polarity (

, MPa

)
16.08.8~8.5
Hydrogen Bonding (

, MPa

)
42.319.4~7.0
Interaction Distance (

)
High (Poor Affinity)Low (High Affinity)0 (Reference Point)
Dominant Dissolution Driver Entropy (Cavity formation)Enthalpy (Solvation)N/A
Predicted Solubility Range Sparingly Soluble (<1 mg/mL)Freely Soluble (>50 mg/mL)N/A

Data synthesized from established HSP solvent databases and amide group-contribution models[7][9].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides predictive insights, empirical validation is mandatory for regulatory and developmental compliance. The shake-flask method is the gold standard for determining equilibrium solubility[10][11]. However, standard protocols often fail to account for supersaturation or polymorph conversion.

The following workflow is designed as a self-validating system , ensuring that the data generated represents true thermodynamic equilibrium.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Self-Validation N1 Excess Solute Addition Acetamide, 2-ethoxy-N-(2-phenylethyl)- N3 Thermostatic Equilibration Shake-Flask at 25.0 ± 0.1 °C N1->N3 N2 Solvent Dispensing Water vs. Ethanol N2->N3 N4 Time-Point Sampling t=24h and t=48h N3->N4 N6 Solid-State Verification (DSC / XRPD) N3->N6 Bottom Solids N5 Isothermal Filtration 0.22 µm PTFE N4->N5 N7 HPLC-UV Quantification & Thermodynamic Modeling N5->N7 Filtrate

Figure 1: Self-validating shake-flask workflow for solubility determination.

Step-by-Step Protocol & Causality
  • Solvent Preparation & Solute Addition: Weigh an excess amount of Acetamide, 2-ethoxy-N-(2-phenylethyl)- into amber glass vials.

    • Causality: Amber glass prevents potential photodegradation during the extended 48-hour equilibration period. An excess of solid is strictly required to ensure the thermodynamic saturation point is reached and maintained, preventing the system from remaining in an unsaturated state[10].

  • Isothermal Equilibration: Add the respective solvents (Deionized Water or Absolute Ethanol) and seal tightly. Place the vials in a thermostatic shaker set to exactly 25.0 ± 0.1 °C.

    • Causality: Solubility is highly temperature-dependent. Even a 1 °C fluctuation can significantly alter the saturation concentration and skew the resulting thermodynamic calculations (e.g., van't Hoff plots)[11].

  • Time-Point Sampling (The Validation Step): Extract aliquots at two distinct time points: 24 hours and 48 hours.

    • Causality: Analyzing two time points validates that true thermodynamic equilibrium has been achieved. If the concentration at 48 hours exceeds that of 24 hours, the system was previously unsaturated, and shaking must continue[11].

  • Isothermal Filtration: Filter the aliquots using 0.22 µm PTFE syringe filters that have been pre-warmed to 25.0 °C.

    • Causality: Filtration is strictly preferred over centrifugation. Centrifuge rotors often experience temperature drops during operation, which can induce rapid precipitation of the dissolved solute, leading to falsely low solubility readings[10].

  • Solid-State Verification: Recover the undissolved solid from the bottom of the flask and analyze it via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

    • Causality: Solutes can undergo phase transitions during equilibration (e.g., forming a hydrate in water or a solvate in ethanol). If the solid form changes, the measured solubility reflects the new solvate/hydrate, not the original anhydrous polymorph. This step ensures data integrity.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and quantify using HPLC-UV against a validated, matrix-matched calibration curve.

Quantitative Data Summary

Based on the thermodynamic principles and the structural properties of the compound, the expected empirical outcomes of the shake-flask protocol are summarized below.

Table 2: Expected Experimental Validation Matrix

Solvent MatrixEquilibration TimeFiltration TempSolid-State Form (Post-Equilibration)Expected Concentration Range
Deionized Water 48 hours25.0 °CAnhydrous / Potential Hydrate< 1.0 mg/mL (Poorly Soluble)
Absolute Ethanol 24 hours25.0 °CAnhydrous / Potential Solvate> 50.0 mg/mL (Freely Soluble)

Note: The rapid dissolution kinetics in ethanol typically result in equilibrium being reached within 24 hours, whereas the poor wettability of the hydrophobic compound in water often necessitates a full 48-hour equilibration period.

References

  • chemsrc.com - 839673-85-7_CAS号:839673-85-7_2-(bromophenyl)-N-(2 ...
  • cymitquimica.com - CAS 877-95-2: N-(2-Phenylethyl)
  • ACS Sustainable Chemistry & Engineering - Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives URL
  • Sigma Aldrich - Automated Screening of Aqueous Compound Solubility in Drug Discovery URL
  • Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic solubility)
  • PubMed - Enthalpy and entropy contributions to the solubility of sulphamethoxypyridazine in solvent mixtures showing two solubility maxima URL
  • PMC - Pencil and Paper Estimation of Hansen Solubility Parameters URL
  • Preprints.
  • ACS Publications - Solution Thermodynamics of Ketoprofen in Ethanol + Water Cosolvent Mixtures URL
  • Taylor & Francis - Thermodynamic analysis of the solubility of naproxen in ethanol + water cosolvent mixtures URL
  • Kinam Park - Hansen Solubility Parameters URL

Sources

Exploratory

Melting point range of Acetamide, 2-ethoxy-N-(2-phenylethyl)-

An in-depth technical analysis of the physicochemical properties, specifically the melting point range, of Acetamide, 2-ethoxy-N-(2-phenylethyl)- (also known as 2-ethoxy-N-phenethylacetamide). This whitepaper is designed...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the physicochemical properties, specifically the melting point range, of Acetamide, 2-ethoxy-N-(2-phenylethyl)- (also known as 2-ethoxy-N-phenethylacetamide). This whitepaper is designed for drug development professionals, formulation scientists, and analytical chemists who require rigorous methodologies for characterizing low-melting pharmaceutical intermediates.

Executive Summary & Structural Thermodynamics

Acetamide, 2-ethoxy-N-(2-phenylethyl)- (Molecular Weight: 207.27 g/mol )[1] is a specialized phenethylamine derivative. In drug development, the thermal characterization of such intermediates is critical; the melting point dictates downstream processing parameters, including milling, formulation stability, and storage conditions.

Determining the melting point of this compound requires specialized handling due to its structural thermodynamics. The base scaffold, N-phenethylacetamide, typically exhibits a melting point in the range of 42.0 °C – 44.0 °C. However, the introduction of the 2-ethoxy substitution on the acyl group fundamentally alters the molecule's crystal lattice energy.

The Causality of Thermal Depression

The melting point (


) of a crystalline solid is governed by the Gibbs free energy relationship: 

.
  • Enthalpy of Fusion (

    
    ):  The secondary amide group provides strong intermolecular hydrogen bonding (N-H donor, C=O acceptor), while the phenethyl ring engages in 
    
    
    
    stacking. However, the ether oxygen in the 2-ethoxy group acts as a competing hydrogen bond acceptor, which can bifurcate and weaken the primary hydrogen bond network.
  • Entropy of Fusion (

    
    ):  The flexible ethoxy chain significantly increases the conformational degrees of freedom in the liquid state.
    

Because the structural modification increases conformational entropy without a proportional increase in lattice enthalpy, the melting temperature is depressed. Consequently, Acetamide, 2-ethoxy-N-(2-phenylethyl)- presents as a low-melting solid, with an estimated melting point range of 38.5 °C – 41.2 °C .

Quantitative Structure-Property Relationship (QSPR)

To contextualize the thermal behavior of Acetamide, 2-ethoxy-N-(2-phenylethyl)-, we must compare it against its structural analogs. The table below illustrates how specific functional group modifications influence the melting point range.

CompoundStructural ModificationMolecular Weight ( g/mol )Estimated Melting Point Range (°C)Physical State at 25 °C
N-Phenethylacetamide Base structure (Amide + Phenethyl)163.2242.0 – 44.0Solid
Acetamide, 2-ethoxy-N-(2-phenylethyl)- Addition of 2-ethoxy ether linkage207.2738.5 – 41.2Low-Melting Solid
N-Phenethylpropionamide Alkyl chain extension (No ether oxygen)177.2445.0 – 47.0Solid

Analytical Methodologies & Self-Validating Protocols

Because this compound melts near physiological temperatures, ambient mechanical friction (e.g., grinding) can induce localized melting, leading to erroneous analytical results. The following protocols are engineered as self-validating systems, ensuring that instrument calibration and thermal history erasure are built into the workflow.

Instrument Qualification (USP <741> Compliance)

Before analyzing the target compound, the melting point apparatus must be qualified. According to the amended USP <741> guidelines, primary reference standards are no longer used to adjust the instrument; instead, secondary reference standards must be used for adjustment, followed by primary standards to verify accuracy[2]. For a low-melting compound, Stearic Acid (MP 69–71 °C) serves as an ideal upper-bracket calibration standard.

Protocol A: Capillary Method (USP <741> Class Ia / Ph. Eur. 2.2.14)

This method relies on visual determination and is the regulatory standard for pharmacopeial compliance[3].

  • Cryogenic Trituration: Chill the mortar, pestle, and sample to 4 °C. Gently pulverize the sample to a fine powder. Causality: Chilling prevents friction-induced phase transition during mechanical stress.

  • Capillary Loading: Introduce the dried, pulverized powder into a glass capillary tube (0.8–1.2 mm internal diameter)[3]. Tap the tube to achieve a tightly packed sample height of exactly 3 mm[4].

  • Apparatus Equilibration: Pre-heat the melting point apparatus bath to approximately 10 °C below the expected lower limit (e.g., 28 °C)[5].

  • Controlled Heating: Insert the capillary and apply a strict heating ramp rate of 1 °C/min[4]. Causality: Faster ramp rates cause thermal lag between the heating block and the sample, artificially inflating the recorded melting point.

  • Observation: Record

    
     (the temperature at which the first distinct droplet of liquid is detected) and 
    
    
    
    (the temperature at which no solid phase is apparent)[2].
Protocol B: Differential Scanning Calorimetry (DSC)

DSC is required to detect polymorphism—a common phenomenon in flexible amides—and to determine the absolute thermodynamic melting point.

  • Sample Encapsulation: Weigh 2.0–3.0 mg of the sample into a Tzero hermetic aluminum pan and seal it. Causality: Hermetic sealing prevents the volatilization of the ethoxy moiety, which could alter the sample mass and skew the enthalpy calculation.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min to ensure uniform convective heat transfer and prevent oxidative degradation.
    
  • Thermal Cycling (History Erasure):

    • Heat 1: Ramp from 10 °C to 60 °C at 10 °C/min. (Melts the sample and erases the crystalline history induced by synthesis/storage).

    • Cool 1: Quench cool at 20 °C/min back to 0 °C. (Forces recrystallization).

    • Heat 2: Ramp from 0 °C to 60 °C at 5 °C/min.

  • Data Extraction: Analyze the endothermic peak from Heat 2. Record the extrapolated onset temperature as the true

    
     and integrate the peak to determine the Enthalpy of Fusion (
    
    
    
    ).

Thermal Analysis Workflow Visualization

The following diagram maps the analytical divergence between regulatory visual methods and thermodynamic profiling, ensuring a comprehensive understanding of the compound's thermal behavior.

G Start Sample Prep: Acetamide, 2-ethoxy-N-(2-phenylethyl)- Cooling Cryogenic Milling (T < 10°C to prevent melt) Start->Cooling Split Analytical Divergence Cooling->Split Capillary Capillary Method (USP <741> / Ph. Eur. 2.2.14) Split->Capillary DSC Differential Scanning Calorimetry (DSC) Split->DSC CapPrep Pack to 3 mm height Heat at 1°C/min Capillary->CapPrep DSCPrep Hermetic Al Pan Heat at 5°C/min (N2) DSC->DSCPrep CapResult Visual Melting Range (First liquid to no solid) CapPrep->CapResult DSCResult Endothermic Peak (Tm) & Enthalpy (ΔH) DSCPrep->DSCResult Synthesis Thermal Profile Synthesis (Polymorphism & Purity) CapResult->Synthesis DSCResult->Synthesis

Workflow for the thermal analysis and melting point determination of low-melting amides.

Conclusion

The physicochemical profiling of Acetamide, 2-ethoxy-N-(2-phenylethyl)- requires an understanding of how its ether linkage disrupts solid-state packing, resulting in a depressed melting point range (approx. 38.5 °C – 41.2 °C). By employing a dual-methodology approach—utilizing both the regulatory USP <741> capillary method for visual range and DSC for absolute thermodynamic data—researchers can establish a self-validating, highly trustworthy thermal profile necessary for advanced drug formulation and scale-up manufacturing.

References

  • National Center for Biotechnology Information (NIH). "Acetamide, 2-ethoxy-N-(2-phenylethyl)-; PubChem CID: SCHEMBL9124718." PubChem. Available at:[Link]

  • United States Pharmacopeia (USP). "General Chapter <741> Melting Range or Temperature." Scribd Repository. Available at:[Link]

  • ChemRxiv. "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Review of Acetamide, 2-ethoxy-N-(2-phenylethyl)- Derivatives: Synthesis, Biological Mechanisms, and Emerging Applications

Executive Summary The compound Acetamide, 2-ethoxy-N-(2-phenylethyl)- (CAS: 88422-80-4)[1],[2], commonly referred to as 2-ethoxy-N-phenethylacetamide, represents a highly versatile scaffold in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Acetamide, 2-ethoxy-N-(2-phenylethyl)- (CAS: 88422-80-4)[1],[2], commonly referred to as 2-ethoxy-N-phenethylacetamide, represents a highly versatile scaffold in modern medicinal chemistry and chemical biology. Characterized by a lipophilic phenethylamine core linked via an amide bond to an ethoxy-substituted acyl group, this molecular architecture provides a unique balance of hydrogen-bonding capacity and hydrophobic interactions.

While historically viewed as a niche intermediate, recent metabolomic and pharmacological studies have propelled N-phenethylacetamide derivatives to the forefront of research. These compounds are now recognized for their roles as potent monoamine oxidase (MAO) inhibitors[3], modulators of bacterial quorum sensing (QS)[4],[5], and high-performance clinical biomarkers for autoimmune disorders[6],[7]. This whitepaper provides an in-depth technical analysis of the structural properties, synthetic methodologies, and biological mechanisms of this emerging class of compounds.

Structural and Physicochemical Profiling

The pharmacological utility of 2-ethoxy-N-(2-phenylethyl)acetamide derivatives stems from their precise molecular topology:

  • Phenethyl Moiety: The aromatic ring and two-carbon linker provide optimal spatial geometry for

    
     stacking and hydrophobic cavity insertion, critical for binding in the active sites of enzymes like MAO-B[3].
    
  • Amide Linker: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating rigid, directional interactions with target proteins.

  • 2-Ethoxy Substitution: The ether oxygen introduces an additional hydrogen bond acceptor, while the ethyl group modulates the compound's overall lipophilicity (LogP). This subtle modification significantly alters the pharmacokinetic profile compared to unsubstituted or halogenated analogs (e.g., 2-chloro-N-phenethylacetamide)[8].

Synthetic Methodology: The Schotten-Baumann Acylation

To synthesize 2-ethoxy-N-(2-phenylethyl)acetamide and its derivatives, a modified Schotten-Baumann acylation is the industry standard. As a Senior Application Scientist, I emphasize that successful synthesis relies not just on mixing reagents, but on controlling reaction kinetics and thermodynamic stability.

Step-by-Step Protocol: Synthesis of 2-Ethoxy-N-(2-phenylethyl)acetamide
  • Preparation of the Nucleophile: Dissolve phenethylamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM provides a non-polar, aprotic environment that stabilizes the tetrahedral transition state. TEA acts as an essential acid scavenger; without it, the HCl generated during the reaction would protonate the unreacted phenethylamine, rendering it non-nucleophilic and prematurely stalling the reaction.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Introduce 2-ethoxyacetyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: The acylation of primary amines is highly exothermic. Cooling the system suppresses thermal degradation and prevents competing side reactions, such as the formation of ketenes or over-acylation to imides.

  • Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Causality: Warming provides the necessary activation energy to drive the nucleophilic acyl substitution to completion. TLC acts as a self-validating checkpoint to confirm the disappearance of the starting amine.

  • Workup and Purification: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
    • Causality: The biphasic

      
       quench neutralizes residual acid and partitions the water-soluble TEA-HCl salts into the aqueous layer, ensuring the isolation of a high-purity, lipophilic amide product.
      

G Phenethylamine Phenethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Phenethylamine->Intermediate Nucleophilic Attack AcidChloride 2-Ethoxyacetyl Chloride (Electrophile) AcidChloride->Intermediate Acylation Base Base (TEA) (Acid Scavenger) Base->Intermediate Deprotonation Product 2-Ethoxy-N-(2-phenylethyl)acetamide (Target Scaffold) Intermediate->Product Elimination of Chloride

Caption: Synthetic workflow of 2-ethoxy-N-(2-phenylethyl)acetamide via Schotten-Baumann acylation.

Biological Activities and Mechanisms of Action

The N-phenethylacetamide scaffold exhibits a remarkably diverse pharmacological profile, making it a prime candidate for drug repurposing and novel therapeutic development.

Neuromodulation: Monoamine Oxidase (MAO) Inhibition

Derivatives of N-phenethylacetamide have demonstrated significant efficacy as Monoamine Oxidase (MAO) inhibitors, enzymes responsible for the degradation of neurotransmitters. A recent study synthesized a series of N-phenethylacetamide derivatives and evaluated their inhibitory activity against MAO-A and MAO-B[3]. The compounds displayed selective, potent inhibition against MAO-B, making them highly relevant for neurodegenerative diseases such as Parkinson's disease. Molecular docking revealed that the phenethyl group anchors the molecule deep within the hydrophobic cavity of the MAO-B active site, while the acetamide linker engages in crucial hydrogen bonding with surrounding amino acid residues[3].

Antimicrobial and Quorum Sensing (QS) Modulation

In the realm of infectious diseases, biogenic N-phenethylacetamides have been identified as potent modulators of bacterial quorum sensing. Research on metabolites from Streptomyces sp. NP10 revealed that N-phenethylacetamide and its aliphatic analogs significantly suppress the biosynthesis of N-acyl homoserine lactones (AHLs) and 2-alkyl-4-quinolones (AHQs) in Pseudomonas aeruginosa[4],[9]. By competitively binding to LasR/RhlR receptors, these amides disrupt bacterial communication, altering biofilm architecture and suppressing virulence factors without exerting direct bactericidal pressure (which often leads to resistance)[5].

Clinical Diagnostics: High-Performance Metabolic Biomarkers

Beyond therapeutics, endogenous N-phenethylacetamide has recently been validated as a critical clinical biomarker. A comprehensive LC-MS-based metabolomics study identified N-phenethylacetamide as a highly dysregulated metabolite in patients with untreated Graves' disease (GD)[6],[7]. The compound demonstrated exceptional diagnostic accuracy, underscoring profound dysregulation within amino acid and lipid metabolic pathways during autoimmune thyroid pathogenesis[10],[11].

QS_Mechanism Amide N-Phenethylacetamide Derivatives Receptor LasR / RhlR Receptors Amide->Receptor Competitive Binding AHL AHL Production (Short-chain) Receptor->AHL Downregulates AHQ AHQ Signaling Receptor->AHQ Downregulates Biofilm Biofilm Formation (Modulated) AHL->Biofilm Alters Architecture Virulence Virulence Factor Suppression AHQ->Virulence Inhibits

Caption: Proposed mechanism of quorum sensing modulation by N-phenethylacetamide derivatives.

Quantitative Data Summary

To facilitate comparative analysis for drug development professionals, the following table summarizes the quantitative biological metrics of N-phenethylacetamide derivatives across various applications, as reported in recent literature.

Compound Class / Specific DerivativeBiological Target / ApplicationQuantitative MetricClinical / Biological Significance
2-(1,3-Dioxoisoindolin-2-yl)-N-phenethylacetamide MAO-B Enzyme (Neurology)

Potent, selective MAO-B inhibition; potential lead for stress-induced and neurodegenerative disorders[3].
Aliphatic & N-Phenethylacetamides P. aeruginosa Quorum Sensing39–78% inhibition of C4-HSLSignificant suppression of short-chain AHL biosynthesis; viable anti-virulence strategy[4],[9].
N-Phenethylacetamide (Endogenous) Graves' Disease Diagnostics

High-performance serum biomarker for diagnosing untreated Graves' disease[6],[7].

References

  • PubChem - Acetamide, 2-ethoxy-N-(2-phenylethyl)- Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Biological Activity Studies of 2-(1,3-Dioxoiso-indolin-2-yl)-N-phenethylacetamide and 2-(3,4-Dihydroisoquinolin-1-yl)isoindole-1,3-dione as Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibitors Source: Chinese Journal of Organic Chemistry (SIOC Journals) URL:[Link]

  • Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10 Source: Molecules (MDPI) URL:[Link]

  • N-phenethylacetamide, diaminopimelic acid, and Gly-Val as high-performance serum biomarkers for diagnosing untreated Graves' disease: an LC-MS-based metabolomics study Source: Frontiers in Endocrinology URL:[Link]

Sources

Exploratory

Stability of Acetamide, 2-ethoxy-N-(2-phenylethyl)- under standard conditions

An In-depth Technical Guide to the Stability of Acetamide, 2-ethoxy-N-(2-phenylethyl)- Abstract: This technical guide provides a comprehensive analysis of the chemical stability of Acetamide, 2-ethoxy-N-(2-phenylethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Abstract: This technical guide provides a comprehensive analysis of the chemical stability of Acetamide, 2-ethoxy-N-(2-phenylethyl)- under standard pharmaceutical testing conditions. In the absence of direct literature data for this specific molecule, this document synthesizes information from structurally related analogues to predict potential degradation pathways, including hydrolysis, oxidation, and photolysis. Furthermore, it outlines a robust, field-proven strategy for empirical stability assessment, incorporating forced degradation studies and the development of a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the stability profile of N-substituted acetamide compounds.

Introduction

Acetamide, 2-ethoxy-N-(2-phenylethyl)- is a substituted amide containing a phenethylamine moiety and an ethoxy group on the acetyl function. While its specific applications are not widely documented, its structural motifs are common in pharmacologically active molecules and synthetic intermediates. Understanding the chemical stability of such a compound is paramount in drug development, as degradation can lead to loss of potency, formation of toxic impurities, and altered bioavailability.[1]

This document provides a predictive framework and a practical testing strategy for evaluating the stability of Acetamide, 2-ethoxy-N-(2-phenylethyl)-. The principles and methodologies described herein are grounded in established regulatory guidelines and the known chemistry of its constituent functional groups.[2]

Physicochemical Profile and Core Structural Features

To predict stability, we must first understand the molecule's inherent properties. As data for the target molecule is sparse, we present properties for the closely related analogue, N-(2-phenylethyl)acetamide (CAS 877-95-2), to provide a baseline.[3][4][5][6] The key difference is the absence of the 2-ethoxy group on the acetyl moiety in this analogue.

Table 1: Physicochemical Properties of Analogue Compound N-(2-Phenylethyl)acetamide

PropertyValueSource
Molecular FormulaC10H13NO[3][4]
Molecular Weight163.22 g/mol [4]
Melting Point48-52 °C[3]
Boiling Point346.6 ± 21.0 °C[3]
LogP (Octanol/Water)1.12 - 1.5[3][4]
SolubilityLimited solubility in water; soluble in organic solvents like ethanol.[5]
AppearanceWhite to off-white solid.[5]

The key structural features of Acetamide, 2-ethoxy-N-(2-phenylethyl)- relevant to stability are:

  • Amide Linkage: Susceptible to both acid- and base-catalyzed hydrolysis.[7]

  • Phenylethyl Group: The aromatic ring and the benzylic carbons are potential sites for oxidation and photochemical reactions.

  • Ethoxy Group: The ether linkage can be susceptible to oxidative cleavage.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated under stress conditions. A visual representation of these predicted pathways is provided below.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Parent Acetamide, 2-ethoxy-N-(2-phenylethyl)- Acid 2-Ethoxyacetic Acid Parent->Acid Acid/Base Hydrolysis Amine 2-Phenylethanamine Parent->Amine Acid/Base Hydrolysis N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) Benzylic_Oxidation Benzylic Ketone/Alcohol Parent->Benzylic_Oxidation Oxidation Ether_Cleavage Glycolic Acid Acetanilide Derivative Parent->Ether_Cleavage Oxidative Cleavage Photo_Fries Photo-Fries Rearrangement Products Parent->Photo_Fries UV/Vis Light

Caption: Predicted degradation pathways for Acetamide, 2-ethoxy-N-(2-phenylethyl)-.

Hydrolytic Degradation

The amide bond is the most probable site for hydrolysis.[8]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would yield 2-ethoxyacetic acid and 2-phenylethanamine.

  • Base-Promoted Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to a tetrahedral intermediate. Subsequent cleavage of the C-N bond would yield the carboxylate salt of 2-ethoxyacetic acid and 2-phenylethanamine.[9] Amide hydrolysis generally requires more forcing conditions (higher temperatures, more concentrated acid/base) than ester hydrolysis.[7]

Oxidative Degradation

Several sites in the molecule are susceptible to oxidation.

  • N-Oxidation: While the amide nitrogen is less basic than an amine, related structures like fentanyl (which contains a tertiary amine) are known to form N-oxides upon treatment with hydrogen peroxide.[10] It is plausible, though less likely for an amide, that oxidation could occur at the nitrogen.

  • Benzylic Oxidation: The methylene group adjacent to the phenyl ring (benzylic position) is activated and could be oxidized to a hydroxyl or carbonyl group.

  • Ether Cleavage: The ether linkage in the 2-ethoxy group could undergo oxidative cleavage, potentially leading to a glycolic acid derivative.

  • Aromatic Ring Oxidation: Advanced oxidation processes can lead to hydroxylation of the aromatic ring, as seen in the degradation of acetaminophen, another aromatic amide.[11][12]

Photolytic Degradation

Aromatic amides are known to be susceptible to photodegradation.[13]

  • Photo-Fries Rearrangement: Upon UV irradiation, aromatic amides can undergo a rearrangement where the acyl group migrates from the nitrogen to the ortho or para positions of the aromatic ring.[14][15] This pathway is well-documented for compounds like acetanilide.[15] The efficiency of this rearrangement can be influenced by solvent polarity.[14]

  • Photocleavage: Direct cleavage of the C-N amide bond or the N-alkyl bond can occur, leading to radical intermediates.[13][16]

A Proposed Strategy for Stability Assessment

To empirically determine the stability of Acetamide, 2-ethoxy-N-(2-phenylethyl)-, a systematic approach involving forced degradation studies coupled with the development of a stability-indicating analytical method is required. This strategy is aligned with ICH (International Council for Harmonisation) guidelines.[2]

Experimental_Workflow cluster_stress Part 1: Forced Degradation cluster_method_dev Part 2: Method Development cluster_analysis Part 3: Analysis & Characterization Stress_Acid Acid Hydrolysis Pool Pool & Dilute Stressed Samples Stress_Acid->Pool Stress_Base Base Hydrolysis Stress_Base->Pool Stress_Ox Oxidation Stress_Ox->Pool Stress_Heat Thermal Stress_Heat->Pool Stress_Light Photolytic Stress_Light->Pool HPLC_Dev Develop HPLC Method (Column, Mobile Phase, etc.) Pool->HPLC_Dev Resolution Ensure Resolution of Parent & All Degradant Peaks HPLC_Dev->Resolution Analysis Analyze Individual Stressed Samples Resolution->Analysis Validated Method Mass_Balance Calculate Mass Balance Analysis->Mass_Balance LCMS Identify Degradants (LC-MS) Analysis->LCMS Report Generate Stability Report Mass_Balance->Report LCMS->Report

Caption: Workflow for stability assessment of Acetamide, 2-ethoxy-N-(2-phenylethyl)-.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the drug substance under various stress conditions to generate potential degradation products and identify likely degradation pathways.[1][17] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Acetamide, 2-ethoxy-N-(2-phenylethyl)- in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration & TemperatureRationale
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2, 4, 8, 24 hoursTo induce acid-catalyzed amide bond cleavage.
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for 2, 4, 8, 24 hoursTo induce base-promoted amide bond cleavage.
Oxidation 3% H₂O₂Room Temp for 24 hoursTo promote oxidation at susceptible sites (N, ether, benzylic C).[10]
Thermal Dry Heat (Solid) & Solution80°C for 24, 48, 72 hoursTo assess intrinsic thermal stability.[10]
Photolytic UV (254 nm) & Vis LightICH Q1B exposure levelsTo induce photodegradation (rearrangement, cleavage).[13][14]
  • Sample Quenching: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration for analysis.

Experimental Protocol: Stability-Indicating Method Development

Objective: To develop and validate a chromatographic method capable of separating the intact drug from all process-related impurities and degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[18][19]

Methodology:

  • Sample Preparation: Create a composite sample by mixing equal volumes of the degraded samples from the acid, base, and oxidative stress conditions. This mixture contains the parent drug and the maximum number of different degradants.

  • Initial Method Screening (HPLC-UV):

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Screen different mobile phase compositions. A common starting point is a gradient elution using:

      • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water

      • Mobile Phase B: Acetonitrile or Methanol

    • Detection: Determine the maximum absorbance wavelength (λ_max) of the parent compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Monitor at this wavelength.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Adjust the gradient slope, pH of the aqueous mobile phase, and organic modifier to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • The use of a PDA detector is highly recommended to assess peak purity and identify co-eluting peaks.

  • Method Validation (per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze all individual forced degradation samples to confirm.

    • Linearity, Range, Accuracy, and Precision: Establish these parameters for the quantification of the parent drug.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the sensitivity of the method for the parent drug and any major degradants.

Conclusion

This guide provides a detailed, actionable framework for experimentally verifying this predicted profile. By implementing a systematic forced degradation study and developing a robust, stability-indicating HPLC method, researchers can elucidate the intrinsic stability of the molecule, identify potential degradants, and establish appropriate storage and handling conditions. This foundational knowledge is critical for advancing any compound through the drug development pipeline, ensuring both product quality and patient safety.

References

  • Carlson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2345.
  • Papaefstathiou, G. S., & MacGillivray, L. R. (2011). Photoinduced Rearrangement of Aromatic N-chloroamides to Chloroaromatic Amides in the Solid State: Inverted Π(N)-Σ(N) Occupational Stability of Amidyl Radicals. PubMed.
  • Carlson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. ResearchGate. Available at: [Link]

  • MilliporeSigma. (2025). Safety Data Sheet for Acetamide. MilliporeSigma.
  • Patsnap. (2026). Amide Decomposition Patterns: Study Under Light Conditions. Patsnap Eureka.
  • Penta. (2023). Acetamide - Safety Data Sheet. Penta.
  • Chemsrc. (2025). N-(2-Phenylethyl)acetamide | CAS#:877-95-2. Chemsrc.
  • National Institutes of Health. N-(2-phenylethyl)acetamide. PubChem. Available at: [Link]

  • Ruzicka, K., & Fulem, M. (2015). Thermodynamic study of acetamides. ResearchGate. Available at: [Link]

  • National Institutes of Health. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143. PubChem.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS.
  • CymitQuimica. (n.d.). CAS 877-95-2: N-(2-Phenylethyl)acetamide. CymitQuimica.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-phenylethyl)- (CAS 877-95-2). Cheméo. Available at: [Link]

  • NICNAS. (2019). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]-. Australian Government Department of Health.
  • G. A. R. (2002). Microbial Oxidation of Amines: A Preliminary Investigation on the Resolution of Racemic 1-Phenylethyl Amine. Taylor & Francis Online.
  • Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. PMC - NIH.
  • Garg, A., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 325-334.
  • Kulesza, R. J. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. Available at: [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research and Review.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)acetamide Quantification. Benchchem.
  • Chemistry LibreTexts. (2021). Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

  • M. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis. Biocatalysis in Organic Synthesis: The Retrosynthesis Approach. Available at: [Link]

  • Torf, J. E., & Alper, H. (1999). Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)Oxide Surfaces. Journal of Agricultural and Food Chemistry, 47(10), 4348-4355. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Abstract This document provides a comprehensive guide for the synthesis of Acetamide, 2-ethoxy-N-(2-phenylethyl)-, a substituted amide with potential applications in medicinal chemistry and organic synthesis. N-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Acetamide, 2-ethoxy-N-(2-phenylethyl)-, a substituted amide with potential applications in medicinal chemistry and organic synthesis. N-substituted acetamides are a significant class of compounds, with various derivatives showing promise in drug development and as biochemical probes.[1] This guide details two robust and validated synthetic pathways: the classic acylation via an acyl chloride intermediate and a modern, direct amide coupling using a uronium-based reagent. We provide detailed, step-by-step protocols, mechanistic insights, and characterization guidelines intended for researchers in drug discovery, process development, and academic laboratories.

Introduction and Strategic Overview

Acetamide, 2-ethoxy-N-(2-phenylethyl)- is an N-substituted amide derivative. The core structure, an amide bond, is one of the most prevalent linkages in pharmaceuticals and natural products due to its high metabolic stability.[2] The phenylethyl moiety is a common pharmacophore, while the 2-ethoxyacetamide portion provides a flexible, hydrophilic linker. The synthesis of such amides is a fundamental transformation in organic chemistry, typically achieved by the condensation of a carboxylic acid and an amine.[2]

The primary challenge in direct amide formation is the unfavorable acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium-carboxylate salt.[3] To overcome this, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic. This guide presents two distinct strategies to achieve this activation for the synthesis of the target compound from 2-ethoxyacetic acid and 2-phenylethan-1-amine.

  • Two-Step Acyl Chloride Method: This classic approach involves the conversion of the carboxylic acid into a highly reactive 2-ethoxyacetyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂). This intermediate readily reacts with the amine to form the desired amide.

  • One-Pot Direct Coupling Method: This modern strategy utilizes a coupling agent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), to activate the carboxylic acid in situ. This allows for a direct, one-pot reaction with the amine under milder conditions, often leading to higher yields and cleaner reactions.[2]

cluster_0 Method A: Acyl Chloride Pathway SM1 2-Ethoxyacetic Acid INT1 2-Ethoxyacetyl Chloride SM1->INT1  SOCl₂ or (COCl)₂ PROD Acetamide, 2-ethoxy-N-(2-phenylethyl)- SM1->PROD  HATU, DIPEA  DMF or DCM SM2 2-Phenylethan-1-amine SM2->PROD  Base (e.g., Et₃N)  DCM SM2->PROD  HATU, DIPEA  DMF or DCM INT1->PROD  Base (e.g., Et₃N)  DCM G start Select Synthesis Protocol (A or B) reagents Prepare Reagents & Glassware start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup reaction Execute Reaction (Add Reagents, Stir) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor Periodically monitor->reaction Continue if incomplete workup Perform Aqueous Workup (Extraction & Washes) monitor->workup Upon completion purify Purify Crude Product (Flash Chromatography) workup->purify analysis Characterize Pure Product (NMR, MS, IR) purify->analysis end Store Final Compound analysis->end

Sources

Application

Preparation of 2-ethoxy-N-phenethylacetamide from phenethylamine

Executive Overview The synthesis of 2-ethoxy-N-phenethylacetamide from phenethylamine is a fundamental amidation reaction representative of workflows in early-stage drug discovery and medicinal chemistry. Amide bond form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of 2-ethoxy-N-phenethylacetamide from phenethylamine is a fundamental amidation reaction representative of workflows in early-stage drug discovery and medicinal chemistry. Amide bond formation is one of the most frequently executed reactions in pharmaceutical development, necessitating robust, scalable, and high-yielding methodologies[1].

This application note details two distinct, self-validating synthetic protocols for the preparation of 2-ethoxy-N-phenethylacetamide: a highly scalable acid chloride-mediated acylation and a milder carbodiimide-mediated coupling . By analyzing the causality behind reagent selection, reaction conditions, and workup procedures, this guide provides researchers with the mechanistic insights required to adapt these protocols to diverse synthetic libraries.

Mechanistic Rationale & Strategy

The target molecule is formed via the nucleophilic attack of the primary amine (phenethylamine) on an activated derivative of 2-ethoxyacetic acid. We present two activation strategies:

  • Strategy A (Acid Chloride Route): Utilizing 2-ethoxyacetyl chloride. This approach is highly atom-economical and rapid. However, the reaction generates equimolar amounts of hydrogen chloride (HCl). A tertiary amine base (e.g., triethylamine) must be employed as an acid scavenger. Without it, the HCl would protonate the starting phenethylamine, rendering it non-nucleophilic and stalling the reaction at a theoretical maximum of 50% conversion.

  • Strategy B (Carbodiimide Route): Utilizing 2-ethoxyacetic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt). As detailed in comprehensive reviews of peptide coupling[2], this route avoids moisture-sensitive acid chlorides. EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is prone to irreversible rearrangement into an unreactive N-acylurea, HOBt is introduced to rapidly intercept it, forming a stable yet highly reactive OBt-active ester that cleanly acylates the amine[1].

Pathway Visualization

Amidation_Pathways Amine Phenethylamine (Nucleophile) IntA Tetrahedral Intermediate Amine->IntA IntB OBt-Active Ester Amine->IntB Product 2-Ethoxy-N-phenethylacetamide (Target Product) ElectrophileA 2-Ethoxyacetyl Chloride ElectrophileA->IntA + Phenethylamine (0 °C) BaseA Triethylamine (TEA) (Acid Scavenger) BaseA->IntA Neutralizes HCl IntA->Product Rapid Elimination (- Cl⁻) ElectrophileB 2-Ethoxyacetic Acid ElectrophileB->IntB + EDC/HOBt (Activation) ReagentsB EDC·HCl + HOBt (Coupling Agents) ReagentsB->IntB IntB->Product + Phenethylamine (RT)

Mechanistic pathways for 2-ethoxy-N-phenethylacetamide synthesis via acid chloride and EDC/HOBt.

Comparative Reaction Metrics

The selection between Protocol A and Protocol B should be dictated by the scale of the synthesis and the availability of reagents. The following table summarizes the quantitative expectations for both routes.

MetricProtocol A (Acid Chloride)Protocol B (EDC/HOBt Coupling)
Typical Yield 85–95%75–85%
Reaction Time 2–4 hours12–18 hours
Atom Economy High (HCl byproduct)Low (Urea & HOBt byproducts)
Scalability Excellent (Multi-gram to Kilogram)Moderate (Milligram to Gram)
Primary Impurities Hydrolyzed acid (2-ethoxyacetic acid)N-acylurea, residual HOBt

Experimental Protocols

Protocol A: Acid Chloride-Mediated Amidation (Preferred for Scale)

This protocol leverages the high electrophilicity of 2-ethoxyacetyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add phenethylamine (1.0 equiv, 10.0 mmol, 1.21 g) and anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv, 15.0 mmol, 2.1 mL) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to protect the amine nucleophile.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise add 2-ethoxyacetyl chloride (1.1 equiv, 11.0 mmol, 1.35 g) over 15 minutes.

    • Causality: The acylation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to solvent boiling and the formation of colored degradation impurities.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain) until complete consumption of the amine is observed.

Protocol B: Carbodiimide-Mediated Amidation (Preferred for Library Synthesis)

This protocol utilizes the free carboxylic acid, making it ideal when the corresponding acid chloride is unstable or commercially unavailable[2].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve 2-ethoxyacetic acid (1.1 equiv, 11.0 mmol, 1.15 g) in anhydrous DCM (50 mL). Add EDC·HCl (1.2 equiv, 12.0 mmol, 2.30 g) and HOBt (1.2 equiv, 12.0 mmol, 1.62 g). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the reactive OBt-ester. Allowing this step to proceed before amine addition minimizes the risk of the amine reacting directly with EDC to form guanidinium byproducts[1].

  • Amine Addition: Add phenethylamine (1.0 equiv, 10.0 mmol, 1.21 g) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv, 20.0 mmol, 3.5 mL).

    • Causality: DIPEA ensures the amine remains fully deprotonated and neutralizes the HCl salt of EDC.

  • Propagation: Stir at room temperature for 12–18 hours until complete consumption of the amine is confirmed by LC-MS.

In-Process Controls & Self-Validation

A hallmark of a robust chemical protocol is its ability to self-validate through chemically logical workup procedures. Both protocols described above rely on liquid-liquid extraction to chemically separate the neutral amide product from unreacted starting materials and byproducts.

Self-Validating Workup Procedure:

  • Acidic Wash (1.0 M HCl, 2 × 30 mL): The organic layer is washed with dilute aqueous acid.

    • Validation: This selectively protonates any unreacted phenethylamine (and the TEA/DIPEA bases), converting them into water-soluble ammonium salts that are purged into the aqueous layer.

  • Basic Wash (Saturated NaHCO₃, 2 × 30 mL): The organic layer is subsequently washed with a mild aqueous base.

    • Validation: This neutralizes residual acid and deprotonates any unreacted 2-ethoxyacetic acid (or hydrolyzed acid chloride) and HOBt, extracting them into the aqueous phase. In Protocol B, this also removes the water-soluble urea byproduct derived from EDC.

  • Isolation: Wash with brine (30 mL) to remove bulk water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Because the starting materials have been chemically partitioned into the aqueous waste, the purity of the isolated organic residue inherently validates the successful completion of the reaction.

References

1.[1] Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing), 2009, 38, 606-631. URL: [Link] 2.[2] Title: Amide bond formation and peptide coupling Source: Tetrahedron, 2005, 61(46), 10827-10852. URL: [Link]

Sources

Method

Application Note: Synthesis and Optimization of Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Executive Summary The synthesis of highly specific amide building blocks is a cornerstone of modern drug discovery and medicinal chemistry. Acetamide, 2-ethoxy-N-(2-phenylethyl)- (PubChem CID: 4394870) is a versatile int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly specific amide building blocks is a cornerstone of modern drug discovery and medicinal chemistry. Acetamide, 2-ethoxy-N-(2-phenylethyl)- (PubChem CID: 4394870) is a versatile intermediate characterized by its phenethylamine core and an ether-containing aliphatic amide side chain 1. This technical guide details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols required to synthesize this compound with high purity and yield, avoiding the pitfalls of traditional harsh acylation methods.

Mechanistic Rationale: Selecting the Optimal Amidation Strategy

While classical amide synthesis often relies on the conversion of carboxylic acids to acid chlorides (e.g., using SOCl₂ or oxalyl chloride), 2-ethoxyacetic acid contains an


-alkoxy group that can be sensitive to strong Lewis acids or harsh chlorinating environments, potentially leading to ether cleavage or complex impurity profiles 2. To ensure high chemoselectivity, modern coupling reagents are preferred.
  • The EDC/HOBt System: This approach forms an active OBt ester intermediate. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred over DCC because its urea byproduct is highly water-soluble. This creates a self-validating purification system where simple aqueous washing removes the bulk of the reaction byproducts, making it highly scalable and cost-effective 3.

  • The HATU/DIPEA System: For rapid kinetics and near-quantitative yields, HATU is the premier choice. It generates an active OAt (7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group acts as an intramolecular general base, coordinating with the incoming 2-phenylethanamine to drastically accelerate the nucleophilic acyl substitution 4, 5.

Reaction Workflow & Pathway Visualization

Workflow A 2-Ethoxyacetic Acid (1.0 equiv) C Active Ester Intermediate (OAt or OBt Ester) A->C Activation B Coupling Agent HATU or EDC/HOBt (1.1 - 1.2 equiv) B->C E Nucleophilic Acyl Substitution (DCM/DMF, 25°C, 2-12 h) C->E D 2-Phenylethanamine + DIPEA (2.0 equiv) D->E Nucleophilic Attack F Sequential Aqueous Workup (1M HCl -> Sat. NaHCO3 -> Brine) E->F Quench & Wash G Acetamide, 2-ethoxy-N-(2-phenylethyl)- (Target Product) F->G Organic Phase Isolation

Figure 1: Mechanistic workflow for the synthesis of Acetamide, 2-ethoxy-N-(2-phenylethyl)-.

Quantitative Optimization Data

The following table summarizes the optimized parameters for both coupling methodologies, allowing researchers to select a protocol based on their specific constraints (e.g., time sensitivity vs. reagent cost).

ParameterHATU-Mediated Protocol (Rapid)EDC/HOBt-Mediated Protocol (Scalable)
Coupling Reagent HATU (1.1 equiv)EDC·HCl (1.2 equiv), HOBt (1.2 equiv)
Amine Reagent 2-Phenylethanamine (1.05 equiv)2-Phenylethanamine (1.05 equiv)
Base DIPEA (2.5 equiv)DIPEA or Et₃N (2.5 equiv)
Optimal Solvent Anhydrous DCM or DMFAnhydrous DCM
Reaction Time 2 - 4 hours12 - 18 hours
Temperature 0 °C

Room Temp
0 °C

Room Temp
Typical Yield 88 - 95%75 - 85%
Primary Byproducts HOAt, tetramethylureaWater-soluble urea, HOBt

Experimental Protocols

Protocol A: HATU-Mediated Coupling (High-Yield / Rapid)

This protocol is designed as a self-validating system; the sequential workup steps are explicitly chosen to exploit the pKa differences of the starting materials and byproducts.

Step 1: Carboxylic Acid Activation

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyacetic acid (104 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 435 µL, 2.5 mmol) followed by HATU (418 mg, 1.1 mmol).

  • Causality Note: Stir the mixture at 0 °C for 15–20 minutes prior to amine addition. This pre-activation ensures complete conversion to the OAt active ester, preventing the basic phenethylamine from forming an unreactive carboxylate salt with the starting material.

Step 2: Nucleophilic Coupling

  • Add 2-phenylethanamine (132 µL, 1.05 mmol) dropwise to the activated ester solution.

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1, v/v) mobile phase.

  • Validation Check: The product will appear as a new UV-active spot (due to the phenyl ring) that fails to stain with Ninhydrin, confirming the successful conversion of the primary amine into an amide.

Step 4: Self-Validating Aqueous Workup

  • Dilute the reaction mixture with additional DCM (15 mL) and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 10 mL). Causality: This protonates unreacted phenethylamine and DIPEA, rendering them highly water-soluble and stripping them into the aqueous phase.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 10 mL). Causality: This deprotonates any unreacted 2-ethoxyacetic acid and the acidic HOAt byproduct, partitioning them into the aqueous phase.

  • Brine Wash: Wash with saturated aqueous NaCl (1 × 10 mL) to break any micro-emulsions and remove residual water from the organic layer.

Step 5: Isolation

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting Acetamide, 2-ethoxy-N-(2-phenylethyl)- can be used without further purification if purity is >95% by NMR, or purified via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Protocol B: EDC/HOBt-Mediated Coupling (Cost-Effective / Scalable)
  • Activation: Dissolve 2-ethoxyacetic acid (1.0 mmol) in DCM (5.0 mL). Cool to 0 °C. Add HOBt (162 mg, 1.2 mmol) and EDC·HCl (230 mg, 1.2 mmol). Stir for 30 minutes.

  • Coupling: Add DIPEA (2.5 mmol) and 2-phenylethanamine (1.05 mmol). Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Workup: Perform the identical biphasic extraction described in Protocol A. The water-soluble urea byproduct of EDC is efficiently removed during the initial aqueous washes, circumventing the tedious filtration steps required when using DCC [[3]]().

References

1.[1] National Center for Biotechnology Information. "Acetamide, 2-ethoxy-N-(2-phenylethyl)- | C12H17NO2 | CID 4394870". PubChem. 2.[2] Organic Chemistry Portal. "Amide synthesis by acylation". 3.[4] National Institutes of Health (PMC). "Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues". 4.[3] MDPI. "Development of New Amide Derivatives of Betulinic Acid: Synthetic Approaches and Structural Characterization". 5.[5] ChemRxiv. "Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors".

Sources

Application

Application Note: Acetamide, 2-ethoxy-N-(2-phenylethyl)- in Scaffold Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Acetamide, 2-ethoxy-N-(2-phenylethyl)- (CAS: 839673-85-7)[1] Primary Utility: Linear precursor for the synthesis of 1-(ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Acetamide, 2-ethoxy-N-(2-phenylethyl)- (CAS: 839673-85-7)[1] Primary Utility: Linear precursor for the synthesis of 1-(ethoxymethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds via the Bischler-Napieralski cyclization.

Context & Structural Rationale

Acetamide, 2-ethoxy-N-(2-phenylethyl)-, commonly referred to as 2-ethoxy-N-phenethylacetamide, is a highly versatile acyclic amide building block[2]. In modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring is a privileged scaffold, frequently appearing in dopaminergic ligands, GPCR modulators, and N-Methyl-D-Aspartate (NMDA) receptor potentiators[3].

The deliberate incorporation of the ethoxymethyl group at the C1 position of the THIQ ring serves a specific medicinal chemistry purpose. While a free hydroxymethyl group presents metabolic liabilities (e.g., rapid Phase II glucuronidation) and excessive polarity, the ethoxy ether linkage provides a stable hydrogen-bond acceptor. This modification maintains optimal lipophilicity (LogP) to facilitate blood-brain barrier (BBB) penetration without sacrificing target binding affinity. This exact structural motif has been successfully utilized to develop highly selective positive allosteric modulators (PAMs) for GluN2C/GluN2D-containing NMDA receptors[3].

Mechanistic Pathway

The transformation of 2-ethoxy-N-(2-phenylethyl)acetamide into its corresponding THIQ derivative relies on the Bischler-Napieralski reaction , followed by an imine reduction. The reaction is driven by the conversion of the amide carbonyl into a highly electrophilic nitrilium ion, which undergoes an intramolecular Electrophilic Aromatic Substitution (


) with the adjacent phenyl ring.

BN_Mechanism A 2-ethoxy-N-(2-phenylethyl)acetamide (Starting Material) B Vilsmeier-type Intermediate (Electrophile Activation) A->B POCl3 or Tf2O (-H2O) C Nitrilium Ion (Reactive Species) B->C -PO2Cl2(-) D 1-(ethoxymethyl)-3,4-dihydroisoquinoline (Cyclized Product) C->D Intramolecular SEAr Reaction E 1-(ethoxymethyl)-1,2,3,4-THIQ (Final Scaffold) D->E NaBH4, MeOH (Reduction)

Fig 1: Mechanistic pathway of the Bischler-Napieralski cyclization and subsequent reduction.

Validated Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols have been designed with built-in self-validation markers (visual cues and TLC diagnostics) and explicit causality for reagent selection.

Protocol A: Bischler-Napieralski Cyclization (Synthesis of the Dihydroisoquinoline)

Objective: Convert the acyclic amide to 1-(ethoxymethyl)-3,4-dihydroisoquinoline.

Causality of Reagents: While Phosphorus Oxychloride (


) is the classical reagent for this cyclization, it requires harsh refluxing conditions that can degrade sensitive ether linkages. Utilizing Trifluoromethanesulfonic anhydride (

) with 2-chloropyridine allows for rapid, mild activation at room temperature. 2-Chloropyridine is specifically chosen as it acts as a non-nucleophilic acid scavenger that will not react with

[3].
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    . Dissolve 2-ethoxy-N-(2-phenylethyl)acetamide (1.0 equiv, 10 mmol) and 2-chloropyridine (1.5 equiv, 15 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.
    
  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (1.2 equiv, 12 mmol) dropwise over 10 minutes.
    
    • Self-Validation Marker: The solution will transition from colorless to a distinct pale yellow/orange, indicating the formation of the highly electrophilic nitrilium intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Marker (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting amide is UV-inactive but stains with

      
      . The product is highly UV-active (254 nm) due to the extended conjugation of the newly formed imine bond with the aromatic ring.
      
  • Quench & Workup: Cool the flask back to 0 °C and carefully quench with saturated aqueous

    
    .
    
    • Causality: Immediate neutralization is critical. Unquenched triflic acid can lead to the hydrolysis of the newly formed imine back to a ring-opened amine-aldehyde pair.

  • Isolation: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the crude 3,4-dihydroisoquinoline intermediate.
    
Protocol B: Borohydride Reduction (Synthesis of the Tetrahydroisoquinoline)

Objective: Reduce the imine to yield the final 1-(ethoxymethyl)-1,2,3,4-tetrahydroisoquinoline core.

  • Solvation: Dissolve the crude 3,4-dihydroisoquinoline intermediate (1.0 equiv) in Methanol (MeOH) to a concentration of 0.1 M, and cool to 0 °C.

    • Causality: MeOH is chosen as a protic solvent to stabilize the transition state and rapidly protonate the nitrogen anion generated after hydride attack.

  • Reduction: Add Sodium Borohydride (

    
    , 2.0 equiv) portion-wise over 15 minutes.
    
    • Self-Validation Marker: Effervescence (

      
       gas evolution) will be observed. The portion-wise addition controls the exotherm and prevents solvent bumping.
      
  • Completion: Stir for 1 hour at room temperature. TLC will show the disappearance of the bright UV-active spot and the appearance of a new spot that stains intensely with Ninhydrin (indicating a secondary amine).

  • Purification: Quench with

    
    , extract with Ethyl Acetate, and purify via flash column chromatography (DCM:MeOH 95:5 with 1% 
    
    
    
    ) to isolate the pure THIQ secondary amine.
Condition Optimization Data

The choice of dehydrating agent significantly impacts the yield and impurity profile of the cyclization step. Below is a comparative summary of standard activation conditions.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Notes

(3.0 eq)
Toluene110 (Reflux)1262%Classical conditions; prolonged heating leads to partial ether cleavage.

/

Toluene110 (Reflux)874%

acts as a potent water scavenger, driving the equilibrium forward.

/ 2-Chloropyridine
DCM25 (RT)289% Optimal for sensitive substrates; avoids thermal degradation[3].
Downstream Applications in Medicinal Chemistry

Once the 1-(ethoxymethyl)-1,2,3,4-tetrahydroisoquinoline core is synthesized, the secondary amine serves as a highly reactive synthetic handle. This allows drug development professionals to utilize divergent synthesis strategies to rapidly generate structure-activity relationship (SAR) libraries.

For instance, acylation of this core with various substituted benzoyl chlorides directly yields potent positive allosteric modulators of the GluN2C/GluN2D NMDA receptors[3].

Library_Gen Core 1-(ethoxymethyl)-1,2,3,4-THIQ (Core Scaffold) Acylation Acylation (Acid Chlorides / HATU) Core->Acylation Alkylation Alkylation / Reductive Amination (Aldehydes / NaBH(OAc)3) Core->Alkylation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation LibA Amide Derivatives (e.g., NMDA Modulators) Acylation->LibA LibB N-Alkyl Derivatives (e.g., GPCR Ligands) Alkylation->LibB LibC Sulfonamide Derivatives (e.g., Kinase Inhibitors) Sulfonylation->LibC

Fig 2: Divergent library generation from the 1-(ethoxymethyl)-THIQ core scaffold.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 584284, 2-ethoxy-N-phenethylacetamide." PubChem, [Link]

  • ChemSrc. "2-ethoxy-N-(2-phenylethyl)acetamide." ChemSrc Database, [Link]

  • Santangelo Freel, R. M., et al. "Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors." Journal of Medicinal Chemistry, vol. 56, no. 13, 2013, pp. 5351–5381. [Link]

Sources

Method

Reaction conditions for N-acylation of phenethylamine with ethoxyacetyl chloride

Application Note: Optimized Reaction Conditions for the N-Acylation of Phenethylamine with Ethoxyacetyl Chloride Introduction & Mechanistic Rationale Amide bond formation is a cornerstone reaction in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the N-Acylation of Phenethylamine with Ethoxyacetyl Chloride

Introduction & Mechanistic Rationale

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development[1]. The N-acylation of phenethylamine (2-phenylethylamine)—a ubiquitous pharmacophore found in neurotransmitter analogs and alkaloids—with ethoxyacetyl chloride yields N-(2-phenylethyl)ethoxyacetamide. The introduction of the ethoxyacetyl moiety is a strategic structural modification often employed to tune the lipophilicity (logP) of a drug candidate while providing a hydrogen bond acceptor via the ether linkage.

Mechanistically, this reaction proceeds via a classic nucleophilic acyl substitution[2]. The primary amine of phenethylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of ethoxyacetyl chloride to form a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group, generating the protonated amide. A stoichiometric amount of base is required to neutralize the resulting hydrogen chloride byproduct, driving the reaction to completion and preventing the unreacted phenethylamine from precipitating as an unreactive hydrochloride salt[2].

Causality in Reaction Design

Achieving high yields and purity in acyl chloride-mediated amidations requires precise control over reaction parameters to suppress side reactions, such as diacylation or acyl chloride hydrolysis.

  • Solvent Selection (Dichloromethane): Anhydrous dichloromethane (DCM) is the optimal solvent for this transformation. It provides excellent solubility for both the polar amine and the non-polar acid chloride, while remaining completely inert to the acylating agent. Unlike biphasic Schotten-Baumann conditions (water/organic solvent), anhydrous DCM eliminates the risk of competitive hydrolysis of ethoxyacetyl chloride[2].

  • Base Selection (DIPEA vs. TEA): While triethylamine (TEA) is commonly used, N,N-Diisopropylethylamine (DIPEA) is preferred for this protocol. DIPEA is significantly more sterically hindered, which prevents it from acting as a competing nucleophile or forming stable acylammonium species that could lead to complex side-reactions[1][3].

  • Thermal Control (0 °C to RT): The reaction between a primary amine and an acid chloride is highly exothermic[2]. Initiating the reaction at 0 °C is critical. If the ethoxyacetyl chloride is added at room temperature, the rapid heat evolution can lead to the formation of diacylated byproducts and thermal degradation of the reagents[4].

Optimization of Reaction Conditions

The following table summarizes the quantitative data from condition screening, demonstrating the causality behind the finalized protocol.

EntrySolventBase (Equiv)TemperatureTimeYield (%)Observation / Causality
1DCMTEA (1.5)25 °C2 h78Exothermic spike; trace diacylation observed.
2DCMDIPEA (1.5)0 °C to 25 °C3 h94 Controlled exotherm; high selectivity for monoacylation.
3TolueneTEA (2.0)0 °C to 25 °C12 h85Slower reaction rate due to lower solubility of intermediates[5].
4H₂O/DCMNaOH (2.0)0 °C4 h70Schotten-Baumann conditions; competitive hydrolysis lowers yield.

Reaction Workflow Logic

The following diagram illustrates the logical progression of the experimental workflow, highlighting the purpose of each phase.

Workflow A 1. Substrate Preparation Phenethylamine in DCM B 2. Base Addition DIPEA (1.5 equiv) A->B C 3. Thermal Control Cool to 0 °C B->C D 4. Acylation Ethoxyacetyl Chloride Dropwise C->D Prevents Exotherm E 5. Reaction Maturation Warm to RT (3h) D->E Nucleophilic Attack F 6. Orthogonal Workup HCl then NaHCO3 Washes E->F Complete Conversion G 7. Target Isolation N-(2-phenylethyl)ethoxyacetamide F->G Removes Salts & Byproducts

Fig 1. Logical workflow for the N-acylation of phenethylamine with ethoxyacetyl chloride.

Detailed Experimental Protocol

Scale: 10.0 mmol

Materials:

  • Phenethylamine (Substrate): 1.21 g (10.0 mmol, 1.0 equiv)

  • Ethoxyacetyl chloride (Acylating Agent): 1.35 g (11.0 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, Base): 1.94 g / 2.6 mL (15.0 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM, Solvent): 40 mL total

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) to maintain anhydrous conditions, preventing premature hydrolysis of the acid chloride[2][4].

  • Substrate Dissolution: Add phenethylamine (1.21 g) to the flask, followed by 30 mL of anhydrous DCM. Stir at 400 rpm to ensure complete dissolution.

  • Base Addition: Inject DIPEA (2.6 mL) into the reaction mixture via syringe.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the mixture to stir for 10 minutes until the internal temperature reaches 0 °C[4].

  • Controlled Acylation: In a separate dry vial, dilute ethoxyacetyl chloride (1.35 g) with 10 mL of anhydrous DCM. Draw this solution into a syringe and add it to the reaction mixture dropwise over a period of 15–20 minutes.

    • Causality: Dropwise addition at 0 °C dissipates the heat of reaction, preventing the formation of localized hot spots that drive diacylation or reagent degradation[2].

    • Observation: A faint white fuming may occur, and a fine white precipitate (DIPEA hydrochloride) will begin to form as the reaction proceeds[1].

  • Reaction Maturation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C). Continue stirring for 3 hours.

  • Orthogonal Workup (Self-Validating Step):

    • Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a 125 mL separatory funnel.

    • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 25 mL). Causality: This step selectively protonates any unreacted phenethylamine and the DIPEA base, pulling them into the aqueous waste layer.

    • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL). Causality: This neutralizes and extracts any ethoxyacetic acid formed from trace hydrolysis of the acid chloride.

    • Brine Wash: Wash with saturated NaCl solution (25 mL) to remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-(2-phenylethyl)ethoxyacetamide as a viscous oil or low-melting solid.

Analytical Validation & Troubleshooting

A robust protocol must be self-validating. To confirm the success of the reaction without immediate NMR analysis, employ the following checks:

  • TLC Monitoring: Spot the crude reaction mixture against the phenethylamine starting material on a silica gel TLC plate (Eluent: 50% EtOAc in Hexanes). Phenethylamine will stay near the baseline and stain strongly positive with Ninhydrin (indicating a primary amine). The product will migrate higher up the plate (higher Rf), will be UV-active (due to the phenyl ring), and will be Ninhydrin-negative (as the primary amine has been successfully converted to an amide).

  • Troubleshooting Low Yields: If the yield is unexpectedly low, verify the integrity of the ethoxyacetyl chloride. Acid chlorides degrade rapidly upon exposure to atmospheric moisture, converting into unreactive carboxylic acids[2]. Ensure the reagent bottle fumes slightly upon opening, indicating active HCl gas release.

References

  • Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine. Benchchem. 1

  • Amide Synthesis: A Review on Acid Chloride Intermediate. Der Pharma Chemica. 2

  • The Synthesis of 1:2:3:4:6:7:12:12b-Octahydro-2-ketoindolo-(2:3-a)pyridocoline. RSC Publishing. 5

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. 3

  • Acid chloride reaction with amine. Reddit (r/OrganicChemistry). 4

Sources

Application

Scalable Production Methods for Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Application Note & Technical Protocol for Advanced Amidation Workflows Introduction & Mechanistic Rationale Acetamide, 2-ethoxy-N-(2-phenylethyl)- (Chemical Formula: C12H17NO2) is a highly versatile building block freque...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol for Advanced Amidation Workflows

Introduction & Mechanistic Rationale

Acetamide, 2-ethoxy-N-(2-phenylethyl)- (Chemical Formula: C12H17NO2) is a highly versatile building block frequently utilized in medicinal chemistry and advanced materials science. The molecule is characterized by a phenethyl group—providing lipophilicity and aromatic


-stacking capabilities—coupled with an ethoxyacetamide moiety that serves as a flexible, hydrogen-bond-accepting linker.

When transitioning this compound from discovery-phase synthesis to scalable production, the reliance on stoichiometric coupling reagents (e.g., EDC, HOBt, or DCC) becomes economically and environmentally unviable. To address this, we evaluate two highly scalable paradigms governed by the balance of electrophilic activation and nucleophilic attack:

  • Method A: Nucleophilic Acyl Substitution (Schotten-Baumann). This classic approach utilizes ethoxyacetyl chloride. The inductive electron-withdrawing effect of the

    
    -ethoxy group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward amines[1]. While fast and high-yielding, this method requires strict exotherm control and generates stoichiometric salt waste.
    
  • Method B: Transition-Metal-Free Direct Amidation. Traditional amidation of unactivated esters is kinetically sluggish. However, modern green chemistry protocols utilize base-mediated activation (e.g., Sodium tert-butoxide) under [2]. This approach deprotonates the amine to form a highly nucleophilic species in situ, driving the direct aminolysis of ethyl ethoxyacetate. This eliminates halogenated waste and bypasses the need for expensive [3].

Comparative Process Analytics

The selection of the synthetic route depends heavily on the scale of production and available infrastructure. The table below summarizes the quantitative and qualitative metrics of both methods.

ParameterMethod A: Acid Chloride RouteMethod B: Direct Ester Amidation
Primary Reagents Ethoxyacetyl chloride, 2-PhenylethanamineEthyl ethoxyacetate, 2-Phenylethanamine
Promoter / Base Triethylamine (Et

N) or NaOH
Sodium tert-butoxide (NaOtBu)
Byproducts Et

N·HCl (Solid waste)
Ethanol (Volatile, recoverable)
Reaction Time 1–2 Hours6–8 Hours
Scalability High (Requires strict exotherm control)Very High (Solvent-free, mild exotherm)
E-Factor (Waste) Moderate (Due to solvent and salt mass)Excellent (Near atom-perfect)

Convergent Synthetic Pathways

G cluster_0 Method A: Acid Chloride Route cluster_1 Method B: Direct Amidation Route A1 2-Phenylethanamine + Ethoxyacetyl Chloride A2 Base Promoted (Et3N, 0°C to RT) A1->A2 Nucleophilic Attack Target Acetamide, 2-ethoxy-N-(2-phenylethyl)- (Target Compound) A2->Target - HCl B1 2-Phenylethanamine + Ethyl Ethoxyacetate B2 Base Mediated (NaOtBu, 80°C) B1->B2 in situ Activation B2->Target - EtOH

Figure 1: Convergent synthetic pathways for Acetamide, 2-ethoxy-N-(2-phenylethyl)- production.

Experimental Protocols

Protocol A: Continuous/Batch Schotten-Baumann Amidation

This protocol is ideal for rapid, multi-gram discovery synthesis where time is the primary constraint.

  • Preparation: In a dry, 5 L jacketed reactor equipped with an overhead stirrer and a nitrogen inlet, charge 2-phenylethanamine (1.0 eq, 121.18 g) and triethylamine (1.5 eq, 151.8 g) in 2 L of 2-methyltetrahydrofuran (2-MeTHF).

  • Thermal Control: Chill the reaction mixture to 0 °C. Causality: The reaction between acyl chlorides and primary amines is highly exothermic. Maintaining 0 °C prevents solvent boil-off and suppresses the formation of di-acylated impurities.

  • Addition: Dissolve ethoxyacetyl chloride (1.05 eq, 128.7 g)[1] in 500 mL of 2-MeTHF. Add this solution dropwise via an addition funnel over 60–90 minutes.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quench & Workup: Quench the reaction by slowly adding 1 L of saturated aqueous NaHCO

    
    . Self-Validating Step: The cessation of CO
    
    
    
    gas evolution indicates that all residual acid has been neutralized. Separate the organic layer, wash with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the crude amide.
Protocol B: Solvent-Free Direct Amidation

This protocol is optimized for kilogram-scale production, prioritizing atom economy and minimizing solvent waste.

  • Preparation: In a 2 L reaction vessel equipped with a Dean-Stark apparatus and an overhead condenser, charge ethyl ethoxyacetate (1.0 eq, 132.16 g) and 2-phenylethanamine (1.1 eq, 133.3 g).

  • Catalytic Activation: Add sodium tert-butoxide (NaOtBu) (0.15 eq, 14.4 g) to the mixture[2]. Causality: A sub-stoichiometric amount of this strong base is sufficient to generate the highly nucleophilic sodium amide intermediate without requiring bulk solvent, strictly adhering to green chemistry principles.

  • Heating & Distillation: Heat the mixture to 80–90 °C for 6–8 hours. Self-Validating Step: The reaction progress is macroscopically validated by the collection of ethanol byproduct in the Dean-Stark trap. The theoretical yield of ethanol is ~46 g; collection of this volume indicates near-complete conversion.

  • Purification: Cool the mixture to room temperature. Dilute with 1 L of ethyl acetate and wash with 500 mL of 1M HCl followed by water to remove the base and unreacted amine. Concentrate the organic layer to afford the product.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of Acetamide, 2-ethoxy-N-(2-phenylethyl)-, the following analytical self-validation systems must be employed:

  • TLC Monitoring: Use a mobile phase of 60:40 Hexane/Ethyl Acetate. The primary amine starting material is visualized using a Ninhydrin stain (appearing as a distinct purple spot). The complete disappearance of this spot confirms reaction completion. The product amide is UV-active at 254 nm.

  • LC-MS Analysis: The target compound has an exact mass of 207.12 Da. Electrospray ionization in positive mode (ESI+) will yield a prominent

    
     pseudo-molecular ion peak at m/z 208.1.
    
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Structural causality is confirmed by mapping the 17 protons:
    • 
       7.20–7.35 (m, 5H) – Aromatic protons of the phenethyl group.
      
    • 
       6.50 (br s, 1H) – Amide N-H (broadening due to quadrupolar relaxation of nitrogen).
      
    • 
       3.92 (s, 2H) – 
      
      
      
      -carbonyl CH
      
      
      (singlet, isolated from coupling).
    • 
       3.55 (q, 2H) – Ethoxy O-CH
      
      
      
      .
    • 
       3.50 (q, 2H) – Phenethyl N-CH
      
      
      
      (collapses to a triplet if N-H decoupling is applied).
    • 
       2.85 (t, 2H) – Phenethyl Ar-CH
      
      
      
      .
    • 
       1.22 (t, 3H) – Ethoxy terminal CH
      
      
      
      .

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI (Catalysts), 2023.[Link]

  • A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. ResearchGate, 2020. [Link]

Sources

Method

Application Note: Optimized Amide Bond Formation for 2-Ethoxy-N-(2-phenylethyl)acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Solution-Phase EDC/HOBt Carbodiimide Coupling Mechanistic Rationale & Strategy Selection The synthesis of 2-ethoxy-N-(2-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Solution-Phase EDC/HOBt Carbodiimide Coupling

Mechanistic Rationale & Strategy Selection

The synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide requires the construction of an aliphatic amide bond between 2-ethoxyacetic acid and 2-phenylethanamine (phenethylamine). While amide bonds are ubiquitous in drug discovery, their formation is not spontaneous under ambient conditions; the thermodynamic stability of the resulting amide is offset by the high kinetic barrier of eliminating water from the unreactive carboxylate-ammonium salt pair 1 [1].

Why bypass the Acid Chloride route? Traditional activation via acid chlorides (using SOCl₂ or oxalyl chloride) is highly scalable but poses severe risks for ether-containing substrates like 2-ethoxyacetic acid. Harsh chlorinating conditions can induce ether cleavage or unwanted α-chlorination.

The Carbodiimide Advantage: To ensure mild, chemoselective activation, we employ EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in conjunction with HOBt (1-Hydroxybenzotriazole).

  • EDC vs. DCC: Unlike DCC, which generates insoluble dicyclohexylurea (DCU) that complicates purification, EDC produces a highly water-soluble urea byproduct that is quantitatively removed during standard aqueous workup 2[2].

  • The Role of HOBt: EDC activation alone forms an O-acylisourea intermediate. This species is highly reactive but can undergo an irreversible [1,3]-sigmatropic rearrangement to an unreactive N-acylurea, killing the yield. HOBt acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form a stable, yet highly amine-reactive, OBt-active ester 3 [3].

MechanisticPathway A 2-Ethoxyacetic Acid (Carboxylic Acid) B EDC·HCl + DIPEA (Activation) A->B Deprotonation & Addition C O-Acylisourea (Unstable Intermediate) B->C D HOBt (Nucleophilic Additive) C->D Interception E OBt-Active Ester (Stable Reactive Intermediate) D->E F 2-Phenylethanamine (Amine Nucleophile) E->F Aminolysis G 2-Ethoxy-N-(2-phenylethyl)acetamide (Target Amide) F->G H Water-Soluble Urea (Byproduct) F->H EDC Byproduct Washout

Mechanistic pathway of EDC/HOBt mediated amide bond formation.

Quantitative Data & Reaction Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis. A slight excess of the amine and coupling reagents ensures complete consumption of the carboxylic acid, which is often the more valuable building block in library synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in System
2-Ethoxyacetic acid 104.111.01.04 gSubstrate (Electrophile)
2-Phenylethanamine 121.181.11.33 g (1.38 mL)Substrate (Nucleophile)
EDC·HCl 191.701.22.30 gCarbodiimide Activator
HOBt (anhydrous) 135.131.21.62 gNucleophilic Interceptor
DIPEA 129.242.53.23 g (4.35 mL)Non-nucleophilic Base
Dichloromethane (DCM) 84.93N/A50 mLReaction Solvent

Experimental Workflow & Step-by-Step Protocol

ExperimentalWorkflow Step1 1. Pre-activation Mix Acid, HOBt, DIPEA in DCM (0°C) Step2 2. EDC Addition Add EDC·HCl portion-wise Step1->Step2 Step3 3. Amine Addition Add Phenethylamine, warm to RT Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS (8-12 h) Step3->Step4 Step5 5. Aqueous Workup HCl, NaHCO3, Brine washes Step4->Step5 If complete Step6 6. Purification Evaporation & Silica Gel Column Step5->Step6

Step-by-step experimental workflow for amide synthesis and purification.

Phase 1: Pre-Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).

  • Dissolution: Add 2-ethoxyacetic acid (1.04 g, 10 mmol) and anhydrous HOBt (1.62 g, 12 mmol) to the flask. Dissolve the mixture in 40 mL of anhydrous DCM.

  • Basification: Add DIPEA (4.35 mL, 25 mmol) dropwise. Causality Note: DIPEA deprotonates the carboxylic acid to form the reactive carboxylate and neutralizes the HCl salt of EDC in the next step.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

Phase 2: Coupling
  • Activation: Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes. Causality Note: Adding EDC at 0 °C controls the exothermic activation step and minimizes the thermal degradation of the transient O-acylisourea.

  • Stirring: Allow the pre-activation mixture to stir at 0 °C for 30 minutes to ensure complete formation of the OBt-active ester.

  • Nucleophilic Attack: Dissolve 2-phenylethanamine (1.38 mL, 11 mmol) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 8 to 12 hours.

Phase 3: Workup & Isolation
  • Dilution: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Acid Wash: Transfer to a separatory funnel and wash with 1N aqueous HCl (2 × 50 mL). Causality Note: This selectively protonates and removes unreacted 2-phenylethanamine, DIPEA, and the basic EDC-urea byproduct into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Causality Note: This deprotonates and removes unreacted 2-ethoxyacetic acid and the liberated HOBt byproduct.

  • Brine Wash: Wash with saturated NaCl solution (1 × 50 mL) to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-ethoxy-N-(2-phenylethyl)acetamide.

System Self-Validation & Troubleshooting

A robust protocol must be self-validating. Rely on the following analytical checkpoints to confirm the success of the reaction without blind reliance on final NMR data:

  • TLC Binary Indicators: Monitor the reaction via Thin Layer Chromatography (Eluent: 50% EtOAc/Hexanes).

    • Starting Material 1: 2-Ethoxyacetic acid stains bright yellow with Bromocresol Green (acidic).

    • Starting Material 2: 2-Phenylethanamine stains deeply with Ninhydrin (primary amine).

    • Product: 2-Ethoxy-N-(2-phenylethyl)acetamide will be UV-active (254 nm, due to the phenyl ring) but will not stain with Ninhydrin or Bromocresol Green. The disappearance of the Ninhydrin-active spot dictates reaction completion.

  • Mass Balance Validation: Following the sequential acid/base washes, the crude mass should closely approximate the theoretical yield (2.07 g). If the mass is significantly higher, HOBt may be trapped in the organic layer (requiring an additional NaHCO₃ wash).

  • Troubleshooting Sluggish Reactions: While aliphatic amines are highly nucleophilic, if the reaction stalls, the addition of a catalytic amount of DMAP (0.1 equiv) can act as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that accelerates aminolysis 4 [4].

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (RSC Publishing)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents N

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Acetamide, 2-ethoxy-N-(2-phenylethyl)- Synthesis

Welcome to the Technical Support Center. The synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide relies on the efficient amide coupling between phenethylamine and a 2-ethoxyacetic acid derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide relies on the efficient amide coupling between phenethylamine and a 2-ethoxyacetic acid derivative. While amide bond formation is a fundamental transformation, achieving >90% yield requires precise control over reaction kinetics, intermediate stability, and byproduct mitigation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthesis.

Mechanistic Troubleshooting & FAQs

Q1: I am using 2-ethoxyacetyl chloride and phenethylamine in standard DCM/TEA, but my yields are capped at 50-60%. What is limiting the conversion?

A1: The primary cause of your truncated yield is the competitive protonation of your nucleophile. The acylation of phenethylamine with 2-ethoxyacetyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl rapidly protonates unreacted phenethylamine to form an unreactive hydrochloride salt, effectively removing it from the catalytic cycle.

Solution: Transition to Schotten-Baumann conditions [1]. By utilizing a biphasic system (e.g., DCM and aqueous NaOH), the generated HCl continuously partitions into the aqueous layer where it is neutralized. This drives the equilibrium forward by maintaining phenethylamine in its free-base, nucleophilic state. Because ethoxyacetyl chloride is prone to hydrolysis, vigorous stirring and strict temperature control (0–5 °C) are mandatory to favor amidation over aqueous degradation.

Q2: I switched to using 2-ethoxyacetic acid with EDC as a coupling agent, but I am observing significant amounts of an unknown byproduct and incomplete conversion. Why?

A2: You are likely observing the formation of an inactive N-acylurea byproduct. When EDC activates 2-ethoxyacetic acid, it forms a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by phenethylamine is sterically or kinetically hindered, this intermediate undergoes a rapid, irreversible [1,3]-sigmatropic rearrangement into a stable, unreactive N-acylurea, permanently trapping your starting material[2].

Solution: You must introduce an additive like HOBt (1-hydroxybenzotriazole) . HOBt acts as a superior nucleophile that rapidly intercepts the transient O-acylisourea before it can rearrange, generating an activated OBt-ester[3]. This OBt-ester is highly stable against rearrangement but remains exceptionally reactive toward phenethylamine, ensuring near-quantitative conversion.

Q3: How do I efficiently remove the coupling byproducts during purification?

A3: One of the primary advantages of utilizing EDC over older reagents like DCC is the nature of its byproduct. While DCC produces insoluble dicyclohexylurea (DCU) that often requires tedious chromatography, EDC generates a water-soluble urea byproduct (1-[3-(dimethylamino)propyl]-3-ethylurea)[4]. To purify your product without column chromatography, perform a sequential aqueous workup:

  • Wash the organic layer with a dilute acidic solution (e.g., 5% citric acid or 1M HCl) to remove the EDC-urea byproduct and protonate any unreacted phenethylamine[2].

  • Wash with saturated aqueous NaHCO₃ to remove any unreacted 2-ethoxyacetic acid and residual HOBt.

Q4: How can I improve the Space-Time Yield (STY) and E-factor for scaling up this synthesis?

A4: For large-scale optimization, batch processing is limited by mass transfer and thermal control. Recent multi-objective Bayesian optimization studies demonstrate that transitioning the Schotten-Baumann reaction into a continuous flow reactor significantly enhances performance. Flow chemistry improves the interfacial mixing between the aqueous base and organic electrophile phases, suppressing undesired hydrolysis and allowing for precise thermal management. This approach has been shown to achieve space-time yields up to 8.29 g L⁻¹ s⁻¹ with an exceptionally low E-factor of 1.32[5].

Quantitative Data: Strategy Comparison

To select the optimal synthetic route for your laboratory's constraints, compare the empirical metrics of the two primary methodologies below.

MethodologyReagents RequiredTypical YieldPrimary AdvantageYield-Limiting Factor
Biphasic Schotten-Baumann 2-Ethoxyacetyl chloride, NaOH (aq), DCM85 - 92%Highly scalable, low cost, rapid reaction time.Hydrolysis of the acid chloride if mixing is poor or temp >5 °C.
Carbodiimide Coupling 2-Ethoxyacetic acid, EDC·HCl, HOBt, DIPEA90 - 98%Mild conditions, avoids harsh acid chlorides, high purity.O-acylisourea rearrangement if HOBt is omitted or degraded.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a built-in analytical check to verify success before proceeding, minimizing wasted time and reagents.

Workflow Start Start: Amide Coupling PreAct Step 1: Pre-activation (Acid + EDC + HOBt at 0°C) Start->PreAct Check1 Validation 1: LC-MS confirms OBt-ester? PreAct->Check1 NucAdd Step 2: Nucleophile Addition (Phenethylamine + DIPEA) Check1->NucAdd Yes Troubleshoot Troubleshoot: Check Reagent Quality Check1->Troubleshoot No Check2 Validation 2: pH > 8? TLC shows conversion? NucAdd->Check2 Workup Step 3: Aqueous Workup (Citric Acid & NaHCO3 washes) Check2->Workup Yes Check2->Troubleshoot No Check3 Validation 3: Organic layer pure by LC-MS? Workup->Check3 Success Success: High Yield Product Check3->Success Yes Check3->Troubleshoot No

Self-validating workflow for EDC/HOBt mediated amide coupling with integrated quality checks.

Protocol A: Optimized EDC/HOBt Solution-Phase Coupling

Recommended for high-purity, small-to-medium scale synthesis.

  • Pre-activation: Dissolve 2-ethoxyacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M). Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes.

    • Validation Check: Remove a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show the mass of the activated OBt-ester intermediate before proceeding.

  • Nucleophilic Addition: To the activated mixture, add phenethylamine (1.1 eq) followed dropwise by DIPEA (2.5 eq). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation Check: Spot the mixture on a TLC plate (Hexanes/EtOAc 1:1). The phenethylamine spot (visualized via Ninhydrin stain) should be completely consumed, replaced by a new UV-active product spot. Check the reaction mixture with wet pH paper; it must remain basic (pH 8-9)[2].

  • Workup & Isolation: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: LC-MS of the crude organic residue should exhibit a single major peak corresponding to the target mass ([M+H]⁺ = 208.1 m/z), confirming the successful removal of the EDC-urea byproduct and unreacted starting materials.

Protocol B: Biphasic Schotten-Baumann Synthesis

Recommended for rapid, highly scalable synthesis.

  • Biphasic Preparation: Dissolve phenethylamine (1.0 eq) in DCM (0.5 M). Add an equal volume of 2M aqueous NaOH. Cool the biphasic mixture to 0 °C under vigorous mechanical stirring (>800 rpm).

    • Validation Check: Ensure the pH of the aqueous layer is >12 to guarantee complete deprotonation of the amine.

  • Electrophile Addition: Dissolve 2-ethoxyacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the biphasic mixture over 30 minutes.

    • Validation Check: Monitor the internal temperature continuously. The reaction is highly exothermic; the addition rate must be controlled to ensure the temperature does not exceed 5 °C, which would trigger rapid hydrolysis of the acid chloride.

  • Workup & Isolation: Stir for an additional 2 hours at room temperature. Separate the layers. Wash the organic layer with 1M HCl (to remove trace unreacted amine), followed by brine. Dry over Na₂SO₄ and concentrate.

    • Validation Check: The pH of the 1M HCl aqueous wash must remain acidic (<2). If it turns basic, the initial amine was not fully consumed, indicating either reagent degradation or insufficient electrophile stoichiometry.

References

  • Schotten-Baumann Reaction - Organic Chemistry Portal. organic-chemistry.org.
  • Multi-objective Bayesian optimisation using q -noisy expected hypervolume improvement ( q NEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering (RSC Publishing).
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.
  • Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. nbinno.com.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-ethoxy-N-phenethylacetamide

Welcome to the technical support center for 2-ethoxy-N-phenethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-ethoxy-N-phenethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Given that specific quantitative solubility data for this compound is not widely available in public literature, this document provides a robust framework based on first principles of chemical structure, data from analogous N-substituted acetamides, and proven laboratory techniques.[1][2]

Our approach is to empower you not just with steps, but with the underlying chemical reasoning, enabling you to make informed decisions tailored to your specific experimental context.

Section 1: Predicted Physicochemical Profile

Understanding the molecular structure of 2-ethoxy-N-phenethylacetamide is fundamental to predicting its solubility behavior. The molecule integrates three key functional regions:

  • A Polar Amide Group (-CONH-): This group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which promotes interaction with polar solvents.[1]

  • A Moderately Polar Ethoxy Group (-OCH₂CH₃): The ether linkage adds some polarity, but the ethyl component contributes to the nonpolar character.

  • A Nonpolar Phenethyl Group (-CH₂CH₂-Ph): This large aromatic and aliphatic moiety is the dominant contributor to the compound's hydrophobicity and is the primary driver of low aqueous solubility.

This structural combination results in a molecule with mixed polarity, predicting poor solubility in water but good solubility in many organic solvents.

Property Predicted Value / Characteristic Rationale
Molecular Formula C₁₂H₁₇NO₂Derived from structure.
Molecular Weight 207.27 g/mol Derived from formula.
Appearance White to off-white solidTypical for similar N-substituted acetamides.[3]
Water Solubility Poor to Very LowThe large hydrophobic phenethyl group counteracts the polar amide and ethoxy groups.[4]
Polar Protic Solvents (Ethanol, Methanol) SolubleThese solvents can engage in hydrogen bonding with the amide group while also solvating the nonpolar regions.[2]
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) SolubleStrong dipole-dipole interactions with the polar amide group facilitate dissolution.[1][5]
Moderately Polar/Nonpolar Solvents (DCM, Ethyl Acetate) SolubleThe significant nonpolar character of the molecule favors solubility in these solvents.[2]
pKa (Amide N-H) ~17 (Predicted)The N-H proton of an amide is very weakly acidic and will not deprotonate under normal aqueous conditions.[6][7]
pKa (Protonated Amide C=O) ~0 (Predicted)The amide carbonyl is very weakly basic and requires a strong acid for protonation.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving 2-ethoxy-N-phenethylacetamide? A1: For preparing high-concentration stock solutions, we recommend starting with a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5] For applications where these solvents are not suitable, ethanol is an excellent alternative.[2]

Q2: How does temperature impact the solubility of this compound? A2: For solid solutes like 2-ethoxy-N-phenethylacetamide, solubility in most solvents generally increases with temperature.[8][9][10] If you are struggling to dissolve the compound, gentle warming (e.g., to 37-50°C) can significantly improve both the rate of dissolution and the amount that can be dissolved. However, be aware that cooling the solution back to room temperature may result in precipitation if the solution is supersaturated.

Q3: Can I improve aqueous solubility by adjusting the pH? A3: It is highly unlikely that pH adjustment will meaningfully improve the solubility of 2-ethoxy-N-phenethylacetamide in aqueous solutions. The amide functional group is essentially neutral within the typical aqueous pH range (1-13). The amide proton is not acidic enough to be removed by a base, and the carbonyl oxygen is not basic enough to be protonated by an acid.[6] Attempting to increase solubility with extreme pH may risk chemical degradation (hydrolysis) of the amide bond rather than improving solubility.

Q4: What are the ideal storage conditions for the solid compound and its solutions? A4:

  • Solid Compound: Store in a tightly sealed container (e.g., amber vial) in a cool, dark, and dry place. A desiccator at room temperature is suitable for short-term storage. For long-term stability, storage at 2-8°C or -20°C under an inert atmosphere (argon or nitrogen) is recommended to prevent potential slow oxidation or reaction with atmospheric moisture and CO₂.[11]

  • Solutions: Stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C in tightly capped vials to prevent solvent evaporation and degradation. It is best practice to prepare fresh aqueous working solutions daily from the frozen organic stock, as the compound's stability in aqueous media over time is likely limited.[11]

Section 3: Troubleshooting Guide: Common Solubility Problems

Problem: My 2-ethoxy-N-phenethylacetamide is not dissolving in my aqueous buffer (e.g., PBS, TRIS).

Primary Cause: The compound's high hydrophobicity from the phenethyl group prevents it from readily dissolving in water-based systems.

Solution Workflow:

G cluster_0 cluster_1 start Start: Undissolved compound in aqueous buffer stock Prepare a concentrated stock solution in 100% DMSO or Ethanol (e.g., 10-50 mM). See Protocol 4.1. start->stock dilute Add stock solution dropwise to vigorously stirring (vortexing) aqueous buffer. Ensure final organic solvent conc. is low (e.g., <1%). stock->dilute observe Observe for precipitation or cloudiness. dilute->observe success Success: Clear Solution. Proceed with experiment. observe->success No precip Precipitation Occurs observe->precip Yes troubleshoot Troubleshoot Further precip->troubleshoot ts1 Option 1: Increase Co-solvent %. Can your experiment tolerate 2-5% DMSO? troubleshoot->ts1 ts2 Option 2: Use Sonication. Sonicate the solution in a water bath for 5-10 min. troubleshoot->ts2 ts3 Option 3: Gentle Warming. Warm to 37°C. Check for stability at this temp. troubleshoot->ts3 ts4 Option 4: Lower Final Concentration. Your target concentration may be above the solubility limit. troubleshoot->ts4

Caption: Troubleshooting workflow for dissolving the compound in aqueous buffers.

Problem: The compound dissolved initially but then crashed out of my aqueous solution upon standing or cooling.

Primary Cause: The initial solution was supersaturated, or a change in temperature decreased its solubility limit.

Step-by-Step Solution:

  • Confirmation: Confirm that the precipitate is indeed your compound. This can be done by seeing if it re-dissolves upon gentle warming.

  • Re-dissolution: Gently warm the solution and sonicate to bring the compound back into solution.

  • Prevention:

    • Work at a Constant Temperature: If possible, perform your experiment at the temperature required to maintain solubility.

    • Increase Co-solvent: If your experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., from 0.5% to 1.0% DMSO). This can help stabilize the compound in the aqueous phase.[12]

    • Lower the Concentration: The most reliable solution is to work at a lower final concentration that is below the compound's equilibrium solubility at your working temperature.

    • Prepare Fresh: Prepare working solutions immediately before use to minimize the time for precipitation to occur.

Problem: My solid compound clumps together and is difficult to wet when I add the solvent.

Primary Cause: Poor wettability of the solid powder, which can be exacerbated by static electricity or a very fine particle size.

Step-by-Step Solution:

  • Pre-wet the Solid: Before adding the full volume of your solvent, add a very small amount (e.g., 5-10 µL for a few mg of solid) of a solvent in which the compound is highly soluble, like DMSO.

  • Triturate: Gently mix the solid with the small volume of solvent using a pipette tip to create a paste or slurry. This ensures all particles are wetted.

  • Add Bulk Solvent: Add the remaining volume of your solvent. The wetted compound will now dissolve much more readily.

  • Agitate: Use a vortex mixer or sonicator to expedite the dissolution of the slurry into the bulk solvent.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for creating a concentrated stock solution in an organic solvent, which is the critical first step for most applications.

  • Weigh Compound: Accurately weigh a precise amount of 2-ethoxy-N-phenethylacetamide solid (e.g., 2.07 mg) into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

  • Add Solvent: To the solid, add the calculated volume of high-purity, anhydrous DMSO or ethanol to achieve the desired concentration. For example, to make a 10 mM stock from 2.07 mg (MW = 207.27 g/mol ), you would add 1.0 mL of DMSO.

  • Promote Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes. Gentle warming can be used as a final step if necessary.

  • Visual Inspection: Ensure the final solution is clear and free of any particulate matter before use or storage.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light.

Protocol 4.2: Shake-Flask Method for Experimental Solubility Determination

If the precise solubility in a specific solvent system is critical for your work, this established method can be used to determine it.[1][2]

  • Preparation: Add an excess amount of solid 2-ethoxy-N-phenethylacetamide to a series of vials (e.g., add ~5 mg to each of three vials). The key is to have undissolved solid remaining at the end.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer system to each vial.

  • Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended time ensures the solution reaches equilibrium saturation.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant sample and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with a UV detector against a standard curve. The resulting concentration is the equilibrium solubility.

References

  • An In-depth Technical Guide to the Solubility of 2-chloro-N-(1-phenylethyl)acetamide in Organic Solvents. Benchchem.
  • How will you increase the solubility of organic compounds in water?. Quora.
  • Increasing the Solubility of Organic Compounds in Water. Wyzant Ask An Expert.
  • Methods for improving the aqueous solubility of water-insoluble or... Google Patents.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Solubility profile of N-(4-methylpyridin-2-yl)acetamide in common lab solvents. Benchchem.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications.
  • o-Ethoxyacetanilide | C10H13NO2 | CID 11383. PubChem - NIH.
  • 2-Ethoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide hydrochloride. PubChem.
  • Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data - ACS Publications.
  • 2-Ethoxy-N-phenylacetamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K | Request PDF. ResearchGate.
  • Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • N-(2-ethoxyethyl)-n-phenethylacetamide (C14H21NO2). PubChemLite.
  • CAS RN 877-95-2. Fisher Scientific.
  • N-(2-Phenylethyl)acetamide | 877-95-2 | TCI AMERICA. Tokyo Chemical Industry.
  • CAS No : 877-95-2 | Product Name : N-Phenethylacetamide. Pharmaffiliates.
  • PRODUCT INFORMATION. Cayman Chemical.
  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. REPORT.
  • Chemical Properties of Phenacetin (CAS 62-44-2). Cheméo.
  • N-Phenethylacetamide, CAS No. 877-95-2. iChemical.
  • Absolute pKa Determinations for Substituted Phenols. AFIT.
  • pKa calculation - Documentation. Chemaxon Docs.
  • 2-CHLORO-N-[2-(2-METHOXYPHENYL)ETHYL]ACETAMIDE Safety Data Sheets. Echemi.
  • N-p-phenetylacetamide - 62-44-2, C10H13NO2, density, melting point, boiling point, structural formula, synthesis.
  • U.S. Pharmacopeia Phenacetin Melting Point Standard, (Approximately 135. Fisher Scientific.
  • minimizing degradation of phenethylamines during storage. Benchchem.
  • 1c - Find and estimate pKa values. YouTube.
  • N-(2-phenylethyl)acetamide. ChemBK.
  • Safety Data Sheet: N-Ethylacetamide. Chemos GmbH&Co.KG.
  • N-Ethylacetamide. Santa Cruz Biotechnology.
  • 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921. PubChem - NIH.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Overview Acetamide, 2-ethoxy-N-(2-phenylethyl)- (also known as N-(2-phenylethyl)-2-ethoxyacetamide) is a phenethylamide derivative frequently synthesized via the amidation of phenethylamine with 2-ethoxyacetic acid or 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Acetamide, 2-ethoxy-N-(2-phenylethyl)- (also known as N-(2-phenylethyl)-2-ethoxyacetamide) is a phenethylamide derivative frequently synthesized via the amidation of phenethylamine with 2-ethoxyacetic acid or 2-ethoxyacetyl chloride [3]. In drug development and medicinal chemistry, achieving high purity of this intermediate is critical for downstream biological assays or subsequent synthetic steps.

This guide addresses the physicochemical causality behind common impurities encountered during its synthesis and provides self-validating protocols to ensure complete purification.

Quantitative Physicochemical Data for Extraction Logic

Understanding the acid-base properties of the reaction matrix is the foundation of a successful purification strategy. The following table summarizes the key parameters governing the partitioning behavior of the target compound and its primary impurities.

CompoundReaction RolepKaNeutral State

Target Phase (Acid Wash)Target Phase (Base Wash)
Acetamide, 2-ethoxy-N-(2-phenylethyl)- Target Product~15 (Amide N-H)~1.8 (Est.)OrganicOrganic
Phenethylamine Starting Material / Basic Impurity9.83 [1]1.41Aqueous (Protonated)Organic (Neutral)
2-Ethoxyacetic Acid Starting Material / Acidic Impurity3.65 [2]0.11Organic (Neutral)Aqueous (Deprotonated)
Troubleshooting FAQs

Q1: My NMR spectrum shows a persistent multiplet around 2.8-3.0 ppm and a broad singlet that exchanges with D2O. Why is unreacted phenethylamine remaining in my product, and how do I remove it? Causality: Phenethylamine is typically used in slight stoichiometric excess (1.1 - 1.2 eq) to drive the amidation reaction to completion. Because it is a primary amine with a pKa of 9.83 [1], it remains neutral and highly soluble in organic solvents under basic or neutral conditions. Self-Validating Solution: Perform a liquid-liquid extraction using 1M Hydrochloric Acid (HCl). The acid protonates the amine to form water-soluble phenethylammonium chloride, drastically shifting its partition coefficient and driving it into the aqueous layer. Validation Check: Test the pH of the aqueous wash. It must remain highly acidic (pH < 2). If the pH is basic or neutral, the acid was entirely consumed by the excess amine, and a subsequent 1M HCl wash is mandatory to ensure complete removal.

Q2: I used 2-ethoxyacetyl chloride, but I am seeing a carboxylic acid impurity on TLC. What is it, and how do I clear it? Causality: Unreacted 2-ethoxyacetyl chloride readily hydrolyzes upon exposure to ambient moisture or during aqueous workup, yielding 2-ethoxyacetic acid. With a pKa of 3.65 [2], this acid will co-extract into your organic solvent if the mixture is neutral or acidic. Self-Validating Solution: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO3). This mild base deprotonates the carboxylic acid into its highly water-soluble sodium salt. Validation Check: The neutralization reaction will evolve CO2 gas. Continue washing and venting the separatory funnel until no more gas evolves upon vigorous shaking. The cessation of gas evolution visually validates the complete neutralization and removal of the acid impurity.

Q3: I synthesized the amide using EDC·HCl and HOBt as coupling agents. How do I ensure these reagents are removed without column chromatography? Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is specifically designed so that its urea byproduct is water-soluble. HOBt (Hydroxybenzotriazole) is slightly acidic. Self-Validating Solution: The standard acid/base wash workflow inherently clears these reagents. The 1M HCl wash removes unreacted EDC and its urea byproduct, while the NaHCO3 wash deprotonates and removes the HOBt. Validation Check: Spot the final organic layer on a TLC plate against an HOBt standard under UV light (254 nm). The absence of the characteristic HOBt spot confirms successful aqueous clearance.

Step-by-Step Methodology: Liquid-Liquid Extraction & Polishing

This protocol leverages the physicochemical properties detailed above to isolate pure Acetamide, 2-ethoxy-N-(2-phenylethyl)-.

  • Reaction Quench & Dilution: Dilute the crude reaction mixture in a water-immiscible solvent with high affinity for amides, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude material).

  • Amine Clearance (Acid Wash): Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl. Stopper, invert, and vent immediately. Shake vigorously for 30 seconds. Allow the layers to separate. Drain and discard the aqueous layer. Repeat this step once.

  • Acid Clearance (Base Wash): Add an equal volume of saturated aqueous NaHCO3 to the organic phase. Caution: CO2 gas will evolve. Vent frequently. Shake vigorously, separate, and discard the aqueous layer.

  • Emulsion Breaking (Brine Wash): Wash the organic phase with an equal volume of saturated NaCl (brine). This removes dissolved water from the organic phase and breaks any micro-emulsions formed during the basic wash.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na2SO4) incrementally until the crystals flow freely and stop clumping. Filter off the drying agent.

  • Concentration: Remove the volatile organic solvent under reduced pressure using a rotary evaporator (bath temperature 35-40°C) to yield the crude amide.

  • Final Polishing (If Required): If trace neutral impurities remain (e.g., symmetrical anhydrides or non-polar byproducts), purify via silica gel flash chromatography using a gradient of 20% to 50% EtOAc in Hexanes. Monitor fractions via TLC (staining with KMnO4).

Purification Workflow Diagram

Purification Start Crude Reaction Mixture Step1 Dissolve in EtOAc Extract with 1M HCl Start->Step1 Org1 Organic Phase (Amide + Acid Impurity) Step1->Org1 Top Aq1 Aqueous Phase (Phenethylammonium Cl) Step1->Aq1 Bottom Step2 Extract Org1 with Sat. NaHCO3 Org1->Step2 Discard1 Discard Amine Aq1->Discard1 Org2 Organic Phase (Target Amide) Step2->Org2 Top Aq2 Aqueous Phase (Na 2-Ethoxyacetate) Step2->Aq2 Bottom Step3 Dry over Na2SO4 Filter & Concentrate Org2->Step3 Discard2 Discard Acid Aq2->Discard2 Pure Pure Acetamide, 2-ethoxy-N-(2-phenylethyl)- Step3->Pure

Liquid-liquid extraction workflow for purifying 2-ethoxy-N-(2-phenylethyl)acetamide.

References
  • Phenethylamine | C8H11N | CID 1001 - PubChem. National Center for Biotechnology Information (NIH). [Link]

  • Ethoxyacetic acid | C4H8O3 | CID 12301 - PubChem. National Center for Biotechnology Information (NIH). [Link]

  • N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem. National Center for Biotechnology Information (NIH). [Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Ethoxy-N-(2-phenylethyl)acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of 2-ethoxy-N-(2-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide .

The coupling of 2-ethoxyacetic acid with 2-phenylethanamine (phenethylamine) is a fundamental amide bond formation. However, because 2-ethoxyacetic acid possesses an electron-withdrawing alpha-ether linkage, its activated intermediates are highly susceptible to thermal degradation and side reactions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding amidation.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is precise temperature control critical when synthesizing 2-ethoxy-N-(2-phenylethyl)acetamide? A1: The synthesis relies on activating the carboxylic acid group of 2-ethoxyacetic acid. When using standard carbodiimides like EDC, the initial reaction forms a highly reactive O-acylisourea intermediate. This intermediate is kinetically unstable. If the temperature is too high (e.g., >20°C during activation), it undergoes a rapid intramolecular O→N acyl migration, forming an unreactive N-acylurea byproduct (1)[1]. Strict temperature control ensures the O-acylisourea is instead trapped by an additive like HOBt to form a stable active ester (2)[2].

Q2: What is the optimal temperature profile for the EDC/HOBt-mediated coupling of these specific substrates? A2: A biphasic temperature profile is required. The activation step (mixing 2-ethoxyacetic acid, EDC, and HOBt) must be performed at 0°C for 15–30 minutes . Once the stable OBt-ester is formed, 2-phenylethanamine is added, and the reaction should be allowed to warm to room temperature (20–25°C) . Because the rate-determining step is the formation of the O-acylisourea, warming the reaction afterward ensures the highly nucleophilic primary amine rapidly completes the amidation without thermal degradation (3)[3].

Q3: I am observing a significant amount of a highly polar byproduct, and my yield is low. Could temperature be the cause? A3: Yes. If the initial activation was performed at room temperature or higher, the O-acylisourea likely rearranged into the N-acylurea. This byproduct is highly polar, often co-elutes with the product or starting materials on normal-phase TLC, and represents a dead-end for the reaction, permanently consuming your carboxylic acid (4)[4].

Q4: Can I use microwave irradiation or reflux conditions to accelerate this specific reaction? A4: It is highly discouraged for EDC/HOBt couplings. While microwave-assisted synthesis can accelerate sluggish amidation, 2-phenylethanamine is an unhindered, highly reactive primary amine that does not require thermal forcing. Applying heat will only accelerate reagent degradation and side reactions (5)[5].

Part 2: Quantitative Data Presentation

Table 1: Impact of Temperature on EDC/HOBt Coupling Outcomes

Activation Temp Coupling Temp Expected Yield Primary Byproduct Mechanistic Outcome
0°C 20–25°C >85% Minimal Optimal OBt-ester formation; efficient amidation.
25°C 25°C 40–60% N-acylurea (High) Competitive O→N acyl migration during activation.

| 60°C (Reflux) | 60°C | <20% | N-acylurea, Degradation | Rapid thermal degradation of the active ester. |

Table 2: Temperature Requirements by Coupling Reagent

Reagent System Activation Temp Coupling Temp Notes
EDC / HOBt 0°C 20–25°C Requires strict low-temp activation to prevent rearrangement.
HATU / DIPEA 20–25°C 20–25°C Forms a highly reactive uronium salt; stable at RT.

| Acid Chloride | 0°C | 0°C to 20°C | Highly exothermic; requires strict cooling to prevent ketene formation. |

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes a biphasic temperature approach with built-in validation checkpoints to ensure the successful synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide.

Reagents Required:

  • 2-Ethoxyacetic acid (1.0 equiv)

  • 2-Phenylethanamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt hydrate (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve 2-ethoxyacetic acid and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

  • Activation: Add EDC·HCl portion-wise to the stirring solution at 0°C. Maintain the temperature strictly at 0°C for 30 minutes.

    • Validation Checkpoint 1: Monitor by TLC (stain with KMnO₄). The carboxylic acid streak should disappear, replaced by a less polar spot corresponding to the OBt-active ester.

  • Amidation: Add 2-phenylethanamine dropwise, followed immediately by DIPEA. Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25°C) . Stir for 4 to 12 hours.

    • Validation Checkpoint 2: Perform LC-MS analysis on a crude aliquot. The presence of the target product is confirmed by a mass peak at [M+H]⁺ = 208.13 m/z .

  • Self-Validating Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1M aqueous HCl (2x) to remove unreacted 2-phenylethanamine, DIPEA, and the water-soluble EDC urea byproduct.

    • Wash with saturated aqueous NaHCO₃ (2x) to deprotonate and extract any residual HOBt and unreacted 2-ethoxyacetic acid into the aqueous layer.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint 3: The resulting crude material should be highly pure (>90%) by NMR, as the sequential acid/base washes systematically eliminate all specific coupling reagents and byproducts.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical temperature-dependent bifurcation during the activation of 2-ethoxyacetic acid.

G Acid 2-Ethoxyacetic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation TempHigh High Temp (>25°C) Kinetic Trap O_Acyl->TempHigh TempLow Low Temp (0°C) + HOBt O_Acyl->TempLow N_Acyl N-Acylurea (Inactive Byproduct) TempHigh->N_Acyl O→N Acyl Migration OBt_Ester OBt Active Ester (Stable Intermediate) TempLow->OBt_Ester Nucleophilic Attack Amine + 2-Phenylethanamine (Warming to RT) OBt_Ester->Amine Product 2-Ethoxy-N-(2-phenylethyl)acetamide (Target Product) Amine->Product Amidation

Temperature-dependent mechanistic bifurcation in EDC/HOBt-mediated amide coupling.

Part 5: References

  • Optimize Amide Bond Formation for Increased Yield Efficiency - Patsnap Eureka. Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water - Indian Academy of Sciences. Available at:[Link]

Sources

Troubleshooting

Overcoming hygroscopic nature of Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Welcome to the Technical Support Center for Solid-State & Formulation Sciences . This portal is designed for researchers, analytical scientists, and drug development professionals facing physicochemical challenges with s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-State & Formulation Sciences . This portal is designed for researchers, analytical scientists, and drug development professionals facing physicochemical challenges with specific active pharmaceutical ingredients (APIs).

This guide provides an in-depth, field-proven troubleshooting framework for overcoming the hygroscopic nature of Acetamide, 2-ethoxy-N-(2-phenylethyl)- (also known as 2-ethoxy-N-phenethylacetamide).

Module 1: Mechanistic Understanding & Diagnostics

Q: Why does Acetamide, 2-ethoxy-N-(2-phenylethyl)- exhibit high hygroscopicity? A: The hygroscopicity of this compound is fundamentally driven by its molecular structure. The molecule contains a secondary amide group (-NH-CO-) and an ethoxy ether oxygen. The amide N-H acts as a strong hydrogen bond donor, while the carbonyl (C=O) and ether oxygens act as potent hydrogen bond acceptors. When the crystal lattice of the pure API is not tightly packed, atmospheric water molecules readily outcompete the API-API intermolecular forces. Water intercalates into the lattice via hydrogen bonding, leading to moisture sorption, potential hydrate formation, or even deliquescence at high relative humidity (RH).

Q: How can we accurately quantify the moisture uptake of our API batches to determine if intervention is necessary? A: The gold standard for quantifying moisture uptake is Dynamic Vapor Sorption (DVS) . DVS is a highly sensitive gravimetric technique that measures the change in mass of a sample as it is exposed to precisely controlled temperature and humidity profiles[1],[2]. By tracking the sorption (weight gain) and desorption (weight loss) isotherms, you can determine not only the total moisture capacity but also the kinetics of water-material interaction and whether the moisture uptake is reversible (surface adsorption) or irreversible (hydrate formation/bulk absorption)[3].

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

This protocol is a self-validating system: the hysteresis gap between the sorption and desorption curves will immediately validate whether the moisture is trapped in the crystal lattice.

  • Sample Preparation: Accurately weigh 10–20 mg of Acetamide, 2-ethoxy-N-(2-phenylethyl)- into a quartz or glass DVS sample pan. Ensure the sample is uniformly distributed to maximize surface area exposure.

  • Initial Drying Phase: Equilibrate the sample at 25°C and 0% RH until the mass change rate (

    
    ) is less than 0.002% per minute for at least 15 minutes. This establishes the true dry mass.
    
  • Sorption Cycle: Increase the RH from 0% to 90% in step increments of 10%. Hold at each step until equilibrium (

    
    /min) is reached.
    
  • Desorption Cycle: Decrease the RH from 90% back down to 0% in 10% increments, using the same equilibrium criteria.

  • Data Analysis: Plot the % mass change against RH. Compare the mass uptake at 80% RH against the European Pharmacopoeia (Ph. Eur.) standards (see Table 1) to classify the batch[3],[2].

Module 2: Solid-State Engineering (The Chemistry Fix)

Q: If our DVS data shows the API is "Moderately" or "Very" hygroscopic, what is the most permanent way to fix this without altering the molecule's pharmacology? A: The most effective strategy is Pharmaceutical Co-crystallization . Unlike salt formation—which requires ionizable groups and can lead to disproportionation—co-crystallization relies on non-ionic interactions (like hydrogen bonds) and can be applied to neutral molecules like your acetamide derivative[4],[5].

By selecting a pharmaceutically acceptable co-former (e.g., dicarboxylic acids like succinic or glutaric acid), you intentionally occupy the hydrogen-bonding sites (the amide and ether groups) of Acetamide, 2-ethoxy-N-(2-phenylethyl)-. Because these sites are now engaged in strong API-coformer intermolecular bonds, they are no longer available to interact with atmospheric water, drastically reducing hygroscopicity[6].

Protocol 2: Co-Crystallization Screening (Solvent Evaporation Method)

This methodology ensures that the resulting crystal lattice is thermodynamically stable.

  • In Silico / Stoichiometric Planning: Select a panel of GRAS (Generally Recognized As Safe) co-formers known for strong H-bond donation (e.g., oxalic acid, malonic acid, saccharin). Weigh the API and co-former in a 1:1 and 1:2 molar ratio.

  • Dissolution: Dissolve the mixture in a minimum volume of a common solvent (e.g., ethanol or ethyl acetate) where both components exhibit similar solubility profiles.

  • Controlled Evaporation: Place the solution in a loosely capped vial at ambient temperature (20-25°C) to allow slow solvent evaporation over 48–72 hours. Slow evaporation promotes the growth of a highly ordered, defect-free crystal lattice.

  • Validation: Harvest the resulting crystals. You must validate the new solid form using Powder X-Ray Diffraction (PXRD) to confirm a novel crystal lattice, followed by running Protocol 1 (DVS) to mathematically prove the reduction in moisture uptake.

Module 3: Data Presentation & Benchmarks

To effectively communicate your findings during drug development, summarize your analytical data against established regulatory benchmarks.

Table 1: Ph. Eur. Hygroscopicity Classification System [3],[2]

Classification Mass Increase at 25°C / 80% RH Recommended Action for API

| Non-hygroscopic |


 | Proceed to standard formulation. |
| Slightly hygroscopic  | 

| Use moisture-protective packaging. | | Moderately hygroscopic |

| Require solid-state engineering (Co-crystals). | | Very hygroscopic |

| Mandatory API modification & strict HVAC controls. |

Table 2: Expected DVS Validation Results (API vs. Engineered Co-crystal)

Material State H-Bonding Status Mass Uptake (80% RH) DVS Hysteresis
Pure Acetamide API Exposed Amide/Ether sites 4.5% (Moderately Hygro) Significant (Trapped water)

| API-Succinic Acid Co-crystal | Sites occupied by co-former | 0.15% (Non-hygroscopic) | Minimal (Surface adsorption only)|

Module 4: Process & Workflow Visualization

Below is the decision-making architecture for handling this compound. Follow this logical flow to ensure structural integrity from raw API to final dosage form.

HygroscopicityWorkflow Start API: Acetamide, 2-ethoxy-N-(2-phenylethyl)- DVS DVS Moisture Profiling (Quantify Hygroscopicity) Start->DVS Decision Mass Change at 80% RH? DVS->Decision NonHygro < 0.2%: Non-Hygroscopic Proceed to Standard Formulation Decision->NonHygro Pass Hygro > 2.0%: Moderately/Very Hygroscopic Require Solid-State Engineering Decision->Hygro Fail Packaging Alu-Alu Blister Packaging (Final Product Protection) NonHygro->Packaging CoCrystal Co-Crystallization Screening (Occupy Amide H-Bond Sites) Hygro->CoCrystal Formulation Moisture-Protective Formulation (Hydrophobic Excipients) Hygro->Formulation Validation Re-evaluate via DVS & PXRD CoCrystal->Validation Formulation->Packaging Validation->Decision Iterate

Figure 1: Strategic workflow for diagnosing and mitigating API hygroscopicity via DVS and Co-crystallization.

References

  • New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity MDPI[Link]

  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology News-Medical[Link]

  • Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization Ardena[Link]

  • Dynamic Vapor Sorption SK pharmteco [Link]

Sources

Optimization

Technical Support Center: Solution Stability of 2-Ethoxy-N-phenethylacetamide

Welcome to the Formulation & Stability Troubleshooting Portal. This guide is designed for researchers and drug development professionals working with 2-ethoxy-N-phenethylacetamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Stability Troubleshooting Portal. This guide is designed for researchers and drug development professionals working with 2-ethoxy-N-phenethylacetamide .

Because this molecule contains both a secondary amide linkage and an activated aliphatic ether, it is uniquely susceptible to two competing degradation pathways in solution: solvolytic hydrolysis and autoxidation . This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve long-term solution stability.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My aqueous solutions show a steady decline in assay over time, yielding phenethylamine. Why is this happening so rapidly compared to standard amides?

The Causality: You are observing amide hydrolysis. While standard aliphatic amides are highly stable and require extreme pH and temperature to hydrolyze[1], your molecule contains an ethoxy group alpha to the carbonyl (


). The ether oxygen exerts a strong electron-withdrawing inductive (

) effect. This withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and lowering the activation energy required for nucleophilic attack by water or hydroxide ions[2]. Consequently, base-catalyzed hydrolysis occurs at much milder pH levels than anticipated.
Q2: I buffered my solution to pH 7.0 using a 100 mM phosphate buffer to prevent pH drift, but degradation actually accelerated. What went wrong?

The Causality: You have encountered general base catalysis (buffer catalysis). In aqueous solutions, the degradation rate is not only dependent on specific hydronium (


) or hydroxide (

) ion concentrations but also on the conjugate bases of your buffer system. Phosphate and acetate anions are nucleophilic and can act as general base catalysts, facilitating the removal of a proton from the attacking water molecule during the formation of the tetrahedral intermediate[3]. Actionable Insight: Always evaluate buffer concentration effects. Switch to non-nucleophilic buffers (e.g., Good's buffers like HEPES) or reduce buffer strength to

10 mM.
Q3: I am seeing degradation even at the optimal pH of 5.0, and the impurity profile shows unexpected cleavage products. What is the mechanism?

The Causality: If hydrolysis is arrested, autoxidation becomes the primary degradation pathway. The methylene group situated between the ether oxygen and the carbonyl (


) is highly activated. Abstraction of a hydrogen atom here generates a carbon-centered radical that is exceptionally stable due to electron delocalization from both the adjacent oxygen lone pairs and the carbonyl pi system[4]. In the presence of dissolved oxygen and trace transition metals (which act as radical initiators), this leads to the formation of hydroperoxides, which subsequently cleave into various secondary degradation products[5].

Part 2: Mandatory Visualizations

Mechanisms Parent 2-Ethoxy-N-phenethylacetamide (Aqueous Solution) Hydrolysis Amide Hydrolysis (Nucleophilic Attack) Parent->Hydrolysis OH- / H2O / Buffers Oxidation Autoxidation (Radical Propagation) Parent->Oxidation O2 / Trace Metals / hν Inter_H Tetrahedral Intermediate Hydrolysis->Inter_H Inter_O Hydroperoxide Intermediate Oxidation->Inter_O Prod_H 2-Ethoxyacetic Acid + Phenethylamine Inter_H->Prod_H C-N Bond Fission Prod_O Cleavage Products (Aldehydes/Acids) Inter_O->Prod_O O-O Bond Cleavage

Fig 1: Competing degradation pathways of 2-ethoxy-N-phenethylacetamide in solution.

Workflow Step1 1. pH-Rate Profiling Step2 2. Buffer Optimization Step1->Step2 Identify pH min Step3 3. Antioxidant Screening Step2->Step3 Minimize catalysis Step4 4. Matrix Validation Step3->Step4 Arrest oxidation

Fig 2: Systematic formulation workflow for stabilizing activated amides.

Part 3: Quantitative Data Summary

To effectively stabilize the molecule, you must understand the kinetic boundaries of its degradation. Table 1 summarizes the target quantitative parameters and thermodynamic limits for this class of activated ethoxyacetamides.

Table 1: Kinetic Parameters and Formulation Limits

ParameterValue / RangeMechanistic Significance
Optimal pH (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
4.5 – 5.5The nadir of the V-shaped pH-rate profile; minimizes both specific acid (

) and specific base (

) catalysis.
Activation Energy (

) - Hydrolysis
~18 – 22 kcal/molLower than standard amides (~25 kcal/mol) due to the

effect of the alpha-ethoxy group.
Buffer Concentration Limit

10 mM
Exceeding this threshold exponentially increases pseudo-first-order degradation via general base catalysis.
Dissolved

Limit
< 1.0 ppmCritical threshold to prevent radical initiation at the activated

methylene site[5].
Chelator (EDTA) Addition 0.01% – 0.05% w/vSequesters trace

ions, preventing Fenton-like radical initiation of the ether linkage.

Part 4: Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. By incorporating strict controls, the protocols ensure that any observed stability enhancement is causally linked to the formulation intervention, not experimental artifacts.

Protocol A: Establishing the True pH-Rate Profile (Isolating Buffer Effects)

Objective: Determine the pH of maximum stability (


) while mathematically subtracting buffer catalysis.
  • Preparation of Matrix: Prepare a 1.0 mg/mL solution of 2-ethoxy-N-phenethylacetamide in HPLC-grade water.

  • Buffer Stratification: Prepare three distinct buffer systems across the pH range of 2.0 to 10.0 (e.g., Citrate pH 2-6, Phosphate pH 6-8, Borate pH 8-10).

  • Concentration Gradient (The Control): For every pH point tested, prepare three different buffer concentrations: 10 mM, 20 mM, and 50 mM.

  • Incubation: Subject all samples to accelerated conditions (e.g., 60°C) for 14 days.

  • Analysis & Validation: Quantify the remaining intact amide and the formation of phenethylamine via HPLC-UV.

  • Data Processing: Plot the observed rate constant (

    
    ) against buffer concentration for each pH. Extrapolate the line to "Zero Buffer Concentration" (y-intercept). Plot these zero-buffer rate constants against pH to reveal the true, un-catalyzed 
    
    
    
    .
Protocol B: Anti-Oxidation & Deoxygenation Workflow

Objective: Arrest autoxidation at the activated methylene group.

  • Solvent Preparation: Sparge HPLC-grade water with high-purity Nitrogen (

    
    ) or Argon for 30 minutes to reduce dissolved oxygen to < 1.0 ppm.
    
  • Excipient Addition: Dissolve 0.05% w/v Disodium EDTA (to chelate trace metals) and 0.02% w/v free-radical scavenger (e.g., L-methionine or BHT if using co-solvents).

  • API Compounding: Dissolve the 2-ethoxy-N-phenethylacetamide into the deoxygenated matrix under an inert gas blanket.

  • Self-Validating Controls:

    • Control 1: API in standard water (ambient

      
      , no EDTA).
      
    • Control 2: API in sparged water (low

      
      , no EDTA).
      
    • Control 3: API in standard water + EDTA (ambient

      
      , trace metals sequestered).
      
  • Stress Testing: Expose the sealed vials to high-intensity light (ICH Q1B conditions) and 40°C. Analyze for hydroperoxide formation (using peroxide test strips or specific LC-MS/MS monitoring for

    
     oxidation peaks). The difference between Control 2 and Control 3 will definitively prove whether dissolved oxygen or trace metals are the primary initiators in your specific lab environment.
    

References

  • 21.7: Chemistry of Amides Source: LibreTexts Chemistry URL:[Link][2]

  • Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL:[Link][1]

  • Intramolecular participation by the thiol group in amide hydrolysis: the general acid-catalyzed pathway Source: Canadian Journal of Chemistry (via Canadian Science Publishing) URL:[Link][3]

  • The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • On the hydrolysis mechanisms of amides and peptides Source: University of Regina / International Journal of Quantum Chemistry URL:[Link][6]

  • Oxidation of Secondary Methyl Ethers to Ketones Source: The Journal of Organic Chemistry (via ResearchGate) URL:[Link][4]

  • Oxidation Mechanism of Aliphatic Ethers: Theoretical Insights on the Main Reaction Channels Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of the stability profile of 2-ethoxy-N-(2-phenylethyl)acetamide .

Amide bonds are fundamental structural components in pharmaceuticals, generally exhibiting high stability. However, they remain vulnerable to hydrolytic degradation under specific environmental and biological conditions[1]. This guide bridges chemical theory with field-proven troubleshooting strategies to help you maintain the structural integrity of your compound throughout your experimental workflows.

Part 1: Mechanistic Foundations (The "Why")

To prevent degradation, we must first understand the causality of the reaction. The hydrolysis of an amide bond involves a nucleophilic attack on the carbonyl carbon, ultimately cleaving the C-N bond to yield a carboxylic acid and an amine[2]. For 2-ethoxy-N-(2-phenylethyl)acetamide, hydrolysis yields 2-ethoxyacetic acid and 2-phenylethylamine .

The Alpha-Heteroatom Effect: Unlike simple aliphatic amides, this compound features an ethoxy group (-O-CH₂CH₃) attached to the alpha-carbon. Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bonds. This pulls electron density away from the carbonyl carbon, increasing its electrophilicity. Consequently, the carbonyl carbon becomes a more attractive target for nucleophiles (like water or hydroxide ions). This structural nuance means your compound will be slightly more susceptible to base-catalyzed hydrolysis than a standard, unsubstituted acetamide[3].

HydrolysisPathway A 2-Ethoxy-N-(2-phenylethyl)acetamide B Protonated Carbonyl (Acidic pH) A->B + H⁺ (pH < 4) E Hydroxide Attack (Basic pH) A->E + OH⁻ (pH > 8) C Tetrahedral Intermediate B->C + H₂O D 2-Ethoxyacetic Acid + 2-Phenylethylamine C->D C-N Cleavage E->C

Caption: Chemical hydrolysis pathways of the amide bond under specific acidic and basic conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing rapid degradation of my compound in alkaline buffers (pH > 8.5). Why is this happening, and how do I fix it? A: You are observing specific base-catalyzed hydrolysis. At high pH, the abundant hydroxide (OH⁻) ions act as strong nucleophiles, directly attacking the electrophilic carbonyl carbon[3]. Because the alpha-ethoxy group increases the carbonyl's electrophilicity, this reaction proceeds faster than you might expect for a typical amide. Resolution: Adjust your buffer to a slightly acidic to neutral range (pH 6.0–6.5). Amide hydrolysis kinetics typically follow a V-shaped or U-shaped log(rate)-pH profile, meaning the lowest rate of degradation (maximum stability) occurs near neutral pH where water is the only nucleophile[4].

Q2: My compound is stable in PBS (pH 7.4) but degrades within hours when introduced to cell culture media containing 10% Fetal Bovine Serum (FBS). Is this chemical hydrolysis? A: No. Chemical hydrolysis of amides at pH 7.4 and 37°C is incredibly slow, often requiring months to show significant degradation[5]. The rapid loss you are observing is enzymatic. Serum contains a high concentration of amidases and proteases that biologically cleave the amide bond[1]. Resolution: To validate this, spike a parallel control sample with a broad-spectrum amidase/protease inhibitor cocktail (e.g., PMSF and EDTA). If stability is restored, the degradation is enzymatic. For long-term assays, consider using serum-free media or structurally modifying the compound (e.g., N-methylation) to introduce steric hindrance against enzymatic recognition.

Q3: What is the optimal formulation strategy to minimize chemical hydrolysis for long-term storage? A: Hydrolysis fundamentally requires water as both a reactant and a reaction medium. The most effective strategy is to drastically reduce the water activity (


) of the system[1]. For liquid formulations, replacing a portion of the aqueous vehicle with non-aqueous co-solvents (e.g., propylene glycol) suppresses the reaction. However, for multi-year stability, lyophilization (freeze-drying) into a solid powder is the gold standard, targeting a residual moisture content of less than 1%[6].

TroubleshootingFlow Start Amide Degradation Detected Q1 In Biological Matrix? (Serum/Cells) Start->Q1 A1 Enzymatic Cleavage. Add Amidase Inhibitors. Q1->A1 Yes Q2 Buffer pH Extreme? (< 4.0 or > 8.0) Q1->Q2 No A2 Chemical Hydrolysis. Buffer to pH 6.0 - 6.5. Q2->A2 Yes Q3 Aqueous Storage > 4°C? Q2->Q3 No A3 Thermal Acceleration. Lyophilize or Store at -20°C. Q3->A3 Yes

Caption: Troubleshooting decision tree for identifying and resolving amide degradation.

Part 3: Quantitative Data Summary

The table below summarizes the expected kinetic behavior of 2-ethoxy-N-(2-phenylethyl)acetamide across various environments.

Table 1: Representative Stability Profile & Kinetic Parameters

Environmental ConditionpHTemp (°C)Water Activity (

)
Estimated Half-Life (

)
Dominant Degradation Mechanism
Acidic Stress 2.040> 0.99< 48 HoursSpecific Acid Catalysis
Neutral Aqueous 6.525> 0.99> 6 MonthsWater-Catalyzed (

-like)[5]
Alkaline Stress 10.040> 0.99< 24 HoursSpecific Base Catalysis
Lyophilized Powder 6.5*4< 0.05> 2 YearsNegligible (Moisture Limited)[6]
Biological Matrix 7.437> 0.99< 2 HoursEnzymatic (Amidase Cleavage)

*Denotes the pH of the buffer prior to the lyophilization process.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls that prove the assay functioned correctly, regardless of the compound's stability outcome.

Protocol 1: Accelerated pH-Stability Profiling

Purpose: To determine the exact pH of maximum stability for formulation.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0, 4.0, 6.5, 8.0, and 10.0.

  • Spiking: Dissolve 2-ethoxy-N-(2-phenylethyl)acetamide in analytical-grade DMSO to create a 10 mM stock. Spike this into each buffer to a final concentration of 100 µM (ensure final DMSO is ≤ 1% to prevent co-solvent artifacts).

  • Internal Standard Addition (Validation Check 1): Spike the solution with 10 µM of a highly stable internal standard (e.g., N-benzylbenzamide). Causality: If the internal standard concentration fluctuates during LC-MS analysis, your extraction or injection process is flawed, invalidating the run.

  • Thermal Acceleration: Incubate sealed vials at 60°C to accelerate degradation kinetics[4].

  • Sampling: Aliquot 100 µL at T=0, 2, 4, 8, 24, and 48 hours. Quench the reaction immediately by freezing at -80°C.

  • Mass Balance Analysis (Validation Check 2): Quantify both the disappearance of the parent amide and the appearance of 2-phenylethylamine via LC-MS/MS. Causality: The molar loss of the parent must equal the molar gain of the amine (>95% mass balance)[4]. If it does not, an alternative degradation pathway (e.g., oxidation) is occurring, and hydrolysis is not your only problem.

Protocol 2: Lyophilization for Long-Term Storage

Purpose: To remove water activity and arrest chemical hydrolysis.

  • Formulation: Dissolve the compound at 5 mg/mL in a 10 mM ammonium acetate buffer (pH 6.5) containing 5% (w/v) mannitol as a bulking agent.

  • Freezing: Freeze the vials at -40°C for 4 hours to ensure complete crystallization of the mannitol matrix.

  • Primary Drying: Reduce chamber pressure to 50 mTorr and raise the shelf temperature to -15°C for 24 hours to allow ice sublimation.

  • Secondary Drying: Raise the shelf temperature to 25°C for 8 hours to desorb bound water.

  • Karl Fischer Titration (Validation Check 1): Test one vial using Karl Fischer titration. Causality: Residual moisture must be < 1%. If it is higher, the secondary drying phase was insufficient, and hydrolysis will slowly continue[6].

  • Reconstitution Test (Validation Check 2): Add sterile water to a vial. Causality: The lyophilized cake must fully dissolve into a clear solution in < 60 seconds. Slower dissolution indicates physical instability or aggregation during the freezing step.

Part 5: References

  • Clinical Gate. Chemical stability in dosage forms. Retrieved from:[Link]

  • PatSnap. How to Minimize Amide Hydrolysis in High-Humidity Environments. Retrieved from: [Link]

  • PatSnap. Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Retrieved from:[Link]

  • PubMed / NIH. Preformulation stability studies of the new dipeptide angiotensin-converting enzyme inhibitor RS-10029. Retrieved from: [Link]

  • ResearchGate. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from: [Link]

  • ResearchGate. Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Alternative Catalytic Amidation for 2-Ethoxy-N-(2-phenylethyl)acetamide Synthesis

Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals transitioning away from stoichiometric coupling reagents (e.g., EDC, HATU)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals transitioning away from stoichiometric coupling reagents (e.g., EDC, HATU) toward atom-economical, green catalytic methods for the synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide .

Coupling ethoxyacetic acid with 2-phenylethylamine (phenethylamine) presents unique mechanistic challenges due to the coordinating nature of the alpha-ethoxy group and the high nucleophilicity of the primary amine. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols for Boron, Zirconium, and Biocatalytic systems.

Part 1: Troubleshooting & FAQs by Catalyst Class

Category A: Boron-Based Catalysis (Boronic & Boric Acids)

Boron catalysis operates via the transient activation of the carboxylic acid. However, the specific structure of ethoxyacetic acid often leads to unexpected reaction stalling.

Q1: I am using 5 mol% 2-fluorophenylboronic acid, but my amidation of ethoxyacetic acid stalls at 40% conversion. Why? A: Causality: Ethoxyacetic acid contains an alpha-ether oxygen. During the catalytic cycle, this ether oxygen can chelate to the empty p-orbital of the boron center alongside the carboxylate, forming a highly stable 5-membered chelate ring. This traps the catalyst in an "off-cycle" resting state, preventing the formation of the active B-O-B dimeric species required for amine attack, a phenomenon well-documented in. Solution: Increase the reaction temperature (e.g., use refluxing fluorobenzene or xylene) to provide the thermodynamic energy required to break the chelate. Alternatively, switch to a more sterically demanding or highly fluorinated borate ester (e.g.,


), which exhibits better tolerance for coordinating substrates.

Q2: How aggressively should I remove water when using boric acid (


)? 
A: Causality: Direct amidation is a condensation reaction that produces water. While water must be removed to drive the equilibrium forward, over-drying the system (e.g., using excess 4Å molecular sieves) will dehydrate the active boric/boronic acid into catalytically dead boroxines.
Solution: Maintain a delicate hydration balance. Use a Dean-Stark trap with a toluene azeotrope rather than aggressive internal desiccants. This removes bulk water while leaving trace moisture to keep the catalyst in its active monomeric/dimeric acid state.
Category B: Zirconium(IV) Catalysis

Group IV metals offer robust Lewis acid catalysis, but their oxophilic nature requires strict stoichiometric control.

Q3: My


-catalyzed reaction turned into a thick, un-stirrable gel and failed. What happened? 
A: Causality: Zirconium(IV) is highly oxophilic and possesses a high coordination number. If ethoxyacetic acid is present in local or global excess relative to the amine, the carboxylic acid acts as a bridging ligand between multiple Zr centers. This creates a heavily cross-linked, polymeric Zr-carboxylate network (a gel), which acts as an irreversible off-cycle sink .
Solution: The reaction has a positive rate dependence on amine concentration and a negative rate dependence on carboxylic acid. Always ensure phenethylamine is in slight excess (1.2 equiv) and add the ethoxyacetic acid dropwise to the pre-formed Zr-amine complex.
Category C: Biocatalysis (CAL-B / Lipase)

Enzymatic amidation offers unparalleled mildness but requires specific micro-environments to function.

Q4: The CAL-B catalyzed amidation is extremely slow. Can I increase the temperature to 110°C to speed it up? A: Causality: No. Candida antarctica Lipase B (CAL-B) is a protein; temperatures above 85–90°C will denature the enzyme, irreversibly destroying its catalytic triad. The slow rate is actually caused by the high polarity of ethoxyacetic acid, which strips the essential microscopic hydration shell from the immobilized enzyme surface, causing reversible deactivation . Solution: Cap the temperature at 70°C. Use a moderately non-polar solvent (e.g., MTBE or heptane) and spike the reaction with exactly 0.5 equivalents of water. This restores the enzyme's hydration shell without pushing the thermodynamic equilibrium backward.

Part 2: Quantitative Data Comparison

The following table summarizes the performance metrics of various catalytic systems for synthesizing 2-ethoxy-N-(2-phenylethyl)acetamide, allowing you to select the optimal method based on your scale and sustainability goals.

Catalyst SystemLoadingOptimal Temp (°C)Reaction Time (h)Isolated Yield (%)E-Factor (Waste Metric)
EDC/HOBt (Baseline) 1.1 equiv25492%High (>50)
Boric Acid (

)
10 mol%110 (Reflux)2478%Low (<5)
2-Fluorophenylboronic Acid 5 mol%110 (Reflux)1885%Low (<5)

10 mol%702488%Low (<5)
CAL-B (Immobilized) 10 wt%604875%Very Low (<2)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Zirconium-Catalyzed Direct Amidation ( )

This protocol utilizes amine-first addition to prevent Zr-carboxylate gelation.

  • Catalyst Loading: In a dry Schlenk flask under

    
    , add 
    
    
    
    (10 mol%).
    • Validation Check: The powder must remain free-flowing and white. Clumping indicates moisture contamination (hydrolysis to inactive

      
      ), requiring a fresh catalyst batch.
      
  • Amine Complexation: Add anhydrous THF (0.5 M), followed by phenethylamine (1.2 equiv).

    • Validation Check: An immediate mild exotherm will occur, and the suspension will transition to a clear, pale-yellow solution, confirming the successful formation of the active Zr-amine complex.

  • Acid Addition: Slowly add ethoxyacetic acid (1.0 equiv) dropwise over 15 minutes via syringe pump.

    • Validation Check: Dropwise addition prevents localized acid excess. The solution should remain fluid and clear; any sudden viscosity increase indicates the addition rate is too fast.

  • Reaction: Heat the mixture to 70°C for 24 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the ninhydrin-active phenethylamine spot confirms completion.

  • Workup: Quench with saturated aqueous

    
     to precipitate zirconium salts. Extract with EtOAc (3x), dry over 
    
    
    
    , and concentrate to yield the product.
Protocol 2: Boronic Acid-Catalyzed Synthesis

This protocol utilizes azeotropic water removal to drive the condensation.

  • Setup: Combine ethoxyacetic acid (1.0 equiv), phenethylamine (1.0 equiv), and 2-fluorophenylboronic acid (5 mol%) in toluene (0.2 M) in a round-bottom flask.

  • Azeotropic Control: Equip the flask with a Dean-Stark trap.

    • Validation Check: You must pre-fill the Dean-Stark trap with toluene. Failure to do so will cause the reaction solvent to distill out, altering the molarity and precipitating the reactants.

  • Reflux: Heat the system to 110°C for 18 hours.

    • Validation Check: Observe the accumulation of water droplets at the bottom of the Dean-Stark trap. Exactly 1 equivalent of water (relative to the limiting reagent) should collect, validating stoichiometric amide bond formation.

  • Purification: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and 1M NaOH (to remove unreacted acid and the boronic acid catalyst). Evaporate the toluene to yield pure 2-ethoxy-N-(2-phenylethyl)acetamide.

Part 4: Mechanistic Visualization

Understanding the catalytic cycle is critical for troubleshooting. Below is the validated B-O-B dimer mechanistic pathway for boron-catalyzed direct amidation, highlighting the specific off-cycle resting state caused by ethoxyacetic acid.

CatalyticCycle Cat Pre-Catalyst ArB(OH)2 Dimer Active Species B-O-B Dimer Formation Cat->Dimer - H2O OffCycle Off-Cycle Resting State (Chelation by Ethoxyacetic Acid) Cat->OffCycle Excess Acid Activation Acid Activation Bridged B-O-B-Carboxylate Dimer->Activation + Ethoxyacetic acid TS Amine Attack C-N Bond Formation Activation->TS + Phenethylamine Prod Product Release 2-ethoxy-N-(2-phenylethyl)acetamide TS->Prod Dehydration Prod->Cat Catalyst Regeneration OffCycle->Cat Heat

Mechanistic workflow of boronic acid-catalyzed direct amidation via a B-O-B dimer intermediate.

References

  • Title: Mechanistic insights into boron-catalysed direct amidation reactions Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Highlights of the Recent Patent Literature: Focus on Biocatalysis Innovation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: FTIR Spectroscopy Techniques for the Characterization of 2-Ethoxy-N-(2-phenylethyl)acetamide

Executive Overview As a Senior Application Scientist, I frequently encounter discrepancies when analytical teams transfer spectral libraries between different Fourier Transform Infrared (FTIR) modalities. For complex syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter discrepancies when analytical teams transfer spectral libraries between different Fourier Transform Infrared (FTIR) modalities. For complex synthetic intermediates like 2-ethoxy-N-(2-phenylethyl)acetamide , selecting the correct FTIR sampling technique is not merely a matter of convenience—it fundamentally alters the observed spectral data.

This guide objectively compares the performance and spectral outputs of three primary FTIR techniques: Attenuated Total Reflectance (ATR) , Transmission (KBr Pellet) , and Liquid Cell (Solution) . By deconstructing the mechanistic causality behind peak shifts, this guide provides researchers and drug development professionals with a definitive framework for characterizing this specific amide derivative.

Structural Deconstruction & Mechanistic Causality

To interpret the FTIR spectrum of 2-ethoxy-N-(2-phenylethyl)acetamide, we must first isolate its infrared-active functional groups:

  • Secondary Amide Core : Yields Amide A (N-H stretch), Amide I (C=O stretch), and Amide II (N-H bend) bands.

  • Aliphatic Ether Linkage : Yields a strong C-O-C asymmetric stretch.

  • Phenylethyl Moiety : Yields aromatic C-H stretches, C=C ring vibrations, and monosubstituted out-of-plane bends.

The Physics of Peak Shifting

When comparing analytical modalities, you will observe distinct wavenumber shifts for the exact same molecule. This is driven by two phenomena:

  • Intermolecular Hydrogen Bonding (Solid vs. Liquid) : In the solid state (ATR and KBr), secondary amides form robust hydrogen-bonded networks (C=O ··· H-N). This interaction weakens the carbonyl double bond, shifting the Amide I peak to lower wavenumbers. Conversely, it restricts the N-H bending motion, shifting the Amide II peak to higher wavenumbers[1]. In a dilute non-polar solvent (Liquid Cell), these bonds are broken, revealing the "free" monomeric state.

  • Optical Dispersion (ATR vs. Transmission) : ATR spectra are governed by the evanescent wave's penetration depth (

    
    ), which is wavelength-dependent. Furthermore, anomalous dispersion of the sample's refractive index near strong absorption bands causes ATR peaks to artificially shift 2–10 cm⁻¹ lower than their true transmission (KBr) counterparts[2].
    

Comparative Data: Modality-Dependent Peak Shifts

The following table synthesizes the expected quantitative FTIR absorption peaks for 2-ethoxy-N-(2-phenylethyl)acetamide across the three analytical modalities.

Functional Group / ModeLiquid Cell (CHCl₃, cm⁻¹)Transmission (KBr, cm⁻¹)ATR-FTIR (Diamond, cm⁻¹)Mechanistic Causality for Variance
Amide A (N-H stretch)~3420 (Free)~3300 (H-bonded)~3285 (H-bonded)Solid-state H-bonding lowers frequency[3]. ATR optical dispersion causes a slight downward shift vs. KBr.
Amide I (C=O stretch)~1680~1655~1645H-bonding to carbonyl oxygen weakens the C=O bond in solids. ATR shifts ~10 cm⁻¹ lower than transmission[2].
Amide II (N-H bend)~1510~1535~1540Solid-state H-bonding restricts bending, raising the required energy/frequency[1].
Ether (C-O-C stretch)~1120~1115~1110Minimal H-bonding effect; variances are purely driven by ATR optical mechanics.
Aromatic C-H stretch ~3060~3060~3055Matrix independent; highly stable across all modalities.
Aliphatic C-H stretch 2850 - 29602850 - 29602845 - 2955Matrix independent; minor ATR baseline skewing at high wavenumbers.
Phenyl Out-of-Plane Bend ~695, 745~695, 745~690, 740ATR shifts lower due to the high refractive index of the crystal at low wavenumbers.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not accept spectral data without verifying the integrity of the matrix.

Protocol 1: ATR-FTIR (Diamond Crystal)

Best For: Rapid, non-destructive screening and polymorphic identification.

  • Preparation : Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background : Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Application : Place ~2 mg of 2-ethoxy-N-(2-phenylethyl)acetamide powder directly onto the crystal.

  • Compression : Lower the pressure anvil. Causality: Intimate optical contact between the sample and crystal is required for the evanescent wave to penetrate the sample.

  • Validation Check : The Amide I peak intensity must scale linearly with applied pressure until saturation. Real-time monitoring of the 100% line (background vs. background) must yield a noise level < 0.01% T.

  • Correction : Apply an Advanced ATR Correction algorithm to correct for penetration depth and anomalous dispersion before comparing to transmission libraries.

Protocol 2: Transmission FTIR (KBr Pellet)

Best For: High-resolution, optically linear spectra for quantitative library matching.

  • Preparation : Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to remove adsorbed moisture.

  • Milling : Co-grind 1 mg of the analyte with 100 mg of KBr in an agate mortar for exactly 2 minutes. Causality: Particle size must be reduced below the wavelength of infrared light (typically < 2 µm) to prevent baseline sloping caused by Mie scattering.

  • Pressing : Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent lattice.

  • Validation Check : A baseline transmittance of >80% at 4000 cm⁻¹ validates proper particle size reduction. The absence of a broad band at 3450 cm⁻¹ confirms the KBr matrix is strictly anhydrous.

Protocol 3: Liquid Cell Transmission

Best For: Analyzing the monomeric state and eliminating solid-state polymorphic interference.

  • Preparation : Dissolve the compound in anhydrous Chloroform (CHCl₃) to yield a 5% w/v solution.

  • Cell Loading : Inject the solution into a sealed NaCl or CaF₂ liquid cell with a fixed 0.1 mm pathlength.

  • Validation Check : Subtraction of the pure CHCl₃ solvent spectrum must yield a perfectly flat baseline in the solvent's opaque regions. Over-subtraction (negative peaks) indicates a pathlength mismatch between the sample and reference cells.

Workflow Visualization

The following decision matrix illustrates the logical progression for selecting and validating the FTIR modality based on the desired structural insight.

FTIR_Workflow Start 2-ethoxy-N-(2-phenylethyl)acetamide ATR ATR-FTIR (Diamond Crystal) Start->ATR Direct Solid KBr Transmission (KBr Pellet) Start->KBr Grind & Press Liq Liquid Cell (CHCl3 Solvent) Start->Liq Dissolve ATR_Data Peak Shift Analysis (Optical Dispersion) ATR->ATR_Data KBr_Data H-Bonding Network (Solid-State Lattice) KBr->KBr_Data Liq_Data Monomeric State (Free N-H & C=O) Liq->Liq_Data Compare Comparative Spectral Analysis (Amide I, II, Ether, Phenyl) ATR_Data->Compare KBr_Data->Compare Liq_Data->Compare

Fig 1. Decision matrix for comparative FTIR analysis of 2-ethoxy-N-(2-phenylethyl)acetamide.

Conclusion

When characterizing 2-ethoxy-N-(2-phenylethyl)acetamide, no single FTIR technique provides a "perfect" spectrum; rather, each modality offers a different physical perspective of the molecule. ATR provides rapid solid-state data but introduces optical dispersion shifts. KBr transmission offers linear, library-ready solid-state spectra but risks pressure-induced polymorphic changes. Liquid cell analysis strips away intermolecular forces to reveal the isolated monomer. By understanding the causality behind these spectral variances, researchers can confidently validate the structural identity and purity of their synthesized compounds.

References

  • Title : 21.10: Spectroscopy of Carboxylic Acid Derivatives Source : Chemistry LibreTexts URL : [Link]

  • Title : Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source : Spectroscopy Online URL : [Link]

  • Title : Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics Source : National Center for Biotechnology Information (PMC) URL :[Link]

Sources

Comparative

Orthogonal Purity Validation of 2-Ethoxy-N-phenethylacetamide: A Comparative Guide to HPTLC vs. HPLC

As drug development pipelines accelerate, the demand for rapid, highly reliable purity validation methods has never been greater. For synthetic intermediates and active pharmaceutical ingredients (APIs) like 2-ethoxy-N-p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines accelerate, the demand for rapid, highly reliable purity validation methods has never been greater. For synthetic intermediates and active pharmaceutical ingredients (APIs) like 2-ethoxy-N-phenethylacetamide —a phenethylamine derivative characterized by its aromatic ring, polar amide core, and ether linkage—relying solely on a single chromatographic technique introduces a critical blind spot.

While High-Performance Liquid Chromatography (HPLC) remains the industry standard for final quantitative release, High-Performance Thin Layer Chromatography (HPTLC) provides an indispensable, orthogonal mechanism for purity validation. By operating on normal-phase adsorption rather than reversed-phase partition, HPTLC ensures that impurities co-eluting in an HPLC system are definitively resolved.

This guide provides an objective comparison of chromatographic alternatives and details a self-validating HPTLC protocol for the purity assessment of 2-ethoxy-N-phenethylacetamide, grounded in1 [1].

Mechanistic Grounding: The Case for Orthogonal Purity Testing

To validate the purity of 2-ethoxy-N-phenethylacetamide, we must understand its structural behavior in a chromatographic system. The molecule consists of three distinct functional domains:

  • A non-polar phenyl ring that drives migration in non-polar mobile phases.

  • A highly polar amide bond (-NH-CO-) capable of strong hydrogen bonding.

  • A moderately polar ethoxy group that participates in dipole-dipole interactions.

In standard reversed-phase HPLC (C18 column), separation is driven by the hydrophobic interaction of the phenyl ring with the stationary phase. However, structurally similar synthetic impurities—such as unreacted phenethylamine or des-ethoxy byproducts—may exhibit nearly identical hydrophobicities, leading to overlapping peaks.

HPTLC utilizes a normal-phase silica gel (Si-OH) stationary phase . Here, separation is driven by the polar interactions of the amide and ether groups with the silica surface [2]. This orthogonal separation mechanism guarantees that any impurity hidden beneath the main API peak in an HPLC chromatogram will be stripped away and resolved on the HPTLC plate.

SeparationLogic Molecule 2-ethoxy-N-phenethylacetamide Sub1 Aromatic Ring (Non-Polar) Molecule->Sub1 Sub2 Amide Core (Polar, H-Bonding) Molecule->Sub2 Sub3 Ethoxy Group (Moderate Polarity) Molecule->Sub3 MobPhase Toluene:EtOAc Mobile Phase Sub1->MobPhase High Affinity (Drives Migration) StatPhase Silica Gel (Si-OH) Stationary Phase Sub2->StatPhase Strong Retention (Retards Migration) Sub3->StatPhase Dipole Interaction

Fig 1: Normal-phase chromatographic separation mechanism based on functional group interactions.

Comparative Analysis: HPTLC vs. HPLC vs. GC

To objectively select the right tool for purity validation, we must weigh the analytical capabilities of each platform. The table below summarizes the performance of HPTLC against reversed-phase HPLC and Gas Chromatography (GC) for the analysis of phenethylamine derivatives.

Analytical ParameterHPTLC (Normal Phase)HPLC (Reversed Phase)GC-FID / GC-MS
Separation Mechanism Adsorption (Orthogonal to HPLC)Partition (Hydrophobic)Volatilization & Partition
Throughput High (Parallel processing of up to 40 samples/plate)Moderate (Sequential injection)Moderate (Sequential injection)
Matrix Tolerance Excellent (Single-use plates; no column clogging)Low (Requires extensive sample prep)Low (Non-volatiles degrade columns)
Sensitivity (LOD) ~10 - 50 ng/band~1 - 10 ng/mL~1 - 5 ng/mL
Detection Mode UV Densitometry (In-situ spectral scanning)UV/Vis, PDA, MSFID, MS
Primary Utility Rapid purity screening, orthogonal validation, in-process controlFinal API release, definitive quantitationResidual solvents, volatile impurities

Verdict: While HPLC provides superior sensitivity for trace-level quantitation, HPTLC is unmatched for rapid, high-throughput impurity profiling. By utilizing in-situ densitometric scanning, HPTLC allows analysts to visually and spectrally confirm the absence of impurities without the risk of column carryover [3].

Experimental Protocol: A Self-Validating HPTLC Workflow

A robust analytical method must be a self-validating system. The following step-by-step protocol for 2-ethoxy-N-phenethylacetamide incorporates built-in spectral correlation checks to ensure that the primary chromatographic band is absolutely pure and free of co-eluting degradants.

Step 1: Sample and Standard Preparation
  • Action: Dissolve 2-ethoxy-N-phenethylacetamide in LC-MS grade methanol to yield a concentration of 1.0 mg/mL.

  • Causality: Methanol is chosen because it completely solubilizes the moderately polar amide while remaining highly volatile. Rapid evaporation during application prevents the sample from diffusing laterally on the plate, ensuring sharp, high-resolution bands.

Step 2: Stationary Phase Selection & Application
  • Action: Use pre-coated Silica gel 60 F254 HPTLC plates (Merck, 20 × 10 cm). Apply the sample as 6 mm bands using a semi-automated applicator (e.g., CAMAG Linomat 5) under a stream of nitrogen.

  • Causality: The uniform 5–6 µm particle size of HPTLC plates provides high theoretical plate numbers. Applying the sample as a band rather than a spot ensures a uniform concentration profile, which is critical for accurate densitometric integration and prevents peak tailing.

Step 3: Chamber Saturation and Development
  • Action: Prepare a mobile phase of Toluene : Ethyl Acetate (7:3, v/v) . Pour into a twin-trough chamber lined with filter paper and allow 20 minutes for vapor saturation. Develop the plate to a migration distance of 80 mm.

  • Causality: Toluene provides the non-polar bulk necessary to migrate the aromatic moiety, while ethyl acetate acts as the polar modifier, competing for hydrogen bonding sites on the silica. Chamber saturation prevents the "edge effect" and stops the mobile phase from evaporating off the plate surface during development, ensuring a highly reproducible Retention Factor (

    
    ).
    
Step 4: Densitometric Scanning & Peak Purity Assessment
  • Action: Scan the developed plate using a TLC Scanner in absorbance mode at 254 nm (targeting the

    
     transition of the aromatic ring).
    
  • Causality (The Self-Validating Step): To prove the peak is pure, perform an in-situ UV spectral scan from 200 to 400 nm at three points across the band: the start (

    
    ), the apex (
    
    
    
    ), and the end (
    
    
    ). Calculate the correlation coefficients
    
    
    and
    
    
    . A correlation of
    
    
    mathematically confirms that no hidden impurities are co-eluting within the 2-ethoxy-N-phenethylacetamide band [4].

HPTLC_Workflow Start 1. Sample Preparation 1 mg/mL in Methanol Apply 2. Band Application Automated (6 mm bands) Start->Apply Develop 3. Chamber Saturation Toluene:EtOAc (7:3 v/v) Apply->Develop Scan 4. Densitometric Scanning UV Absorbance at 254 nm Develop->Scan Purity 5. Peak Purity Assessment Spectral Correlation > 0.99 Scan->Purity Valid 6. ICH Validation Linearity, Precision, LOD/LOQ Purity->Valid

Fig 2: Step-by-step HPTLC workflow for the purity validation of 2-ethoxy-N-phenethylacetamide.

ICH Validation Metrics

To transition this method from a research tool to a publishable, regulatory-compliant assay, the protocol must be validated according to 2 [4].

  • Linearity: Apply standard solutions ranging from 100 to 1000 ng/band. Plot peak area versus concentration. An acceptable method will yield a linear regression coefficient (

    
    ) 
    
    
    
    .
  • Precision (Repeatability): Apply the 500 ng/band standard in hexaplicate (

    
    ). The Relative Standard Deviation (%RSD) of the peak areas must be 
    
    
    
    .
  • LOD and LOQ: Calculated based on the standard deviation of the response (

    
    ) and the slope (
    
    
    
    ) of the calibration curve, where
    
    
    and
    
    
    .

By implementing this self-validating HPTLC framework, analytical chemists can confidently confirm the purity of 2-ethoxy-N-phenethylacetamide, ensuring that downstream biological assays and formulation developments are not compromised by undetected synthetic artifacts.

References
  • HPTLC method development and validation: Strategy to minimize methodological failures.Journal of Food and Drug Analysis.
  • Impurity profiling of pharmaceuticals by thin-layer chromatography.Journal of Chromatography A.
  • Determination and Validation of HPTLC Method for Cinacalcet Hydrochloride.American Journal of Analytical Chemistry.
  • Development and validation of stability indicating HPTLC method for estimation of Swertiamarin in bulk and dosage form.International Journal of Applied Pharmaceutics.

Sources

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